molecular formula C6H4ClF3N2 B576789 5-Chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 1095823-39-4

5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B576789
CAS No.: 1095823-39-4
M. Wt: 196.557
InChI Key: RVHOCQUEFYITIV-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H4ClF3N2 and its molecular weight is 196.557. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHOCQUEFYITIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697604
Record name 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095823-39-4
Record name 5-Chloro-4-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095823-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and First Synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the pivotal chemical intermediate, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine. This compound has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document details the seminal synthetic routes, quantitative data, experimental protocols, and the relevant biological context for professionals engaged in drug discovery and development.

Introduction and Discovery

This compound, a substituted pyridine derivative, was first disclosed in the patent literature as a key intermediate in the synthesis of novel phosphoinositide 3-kinase (PI3K) inhibitors. Its strategic substitution pattern, featuring a chlorine atom and a trifluoromethyl group, imparts unique physicochemical properties that are advantageous for drug design, including metabolic stability and target affinity. The initial disclosure of this compound is found in the international patent application WO2008121742 , filed by Exelixis, Inc. This patent lays the groundwork for a new class of chemical entities targeting the PI3K signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

First Synthesis and Experimental Protocols

The first documented synthesis of this compound is described in patent WO2008121742. The synthetic strategy involves a two-step process starting from 4-(trifluoromethyl)pyridin-2-amine. An alternative synthetic route has also been reported, commencing with the amination of a dichlorinated pyridine precursor.

Synthesis Route 1: From 2,5-dichloro-4-(trifluoromethyl)pyridine (As disclosed in WO2008121742)

This synthesis involves the direct amination of a dichlorinated pyridine precursor.

Step A: Synthesis of 2,5-dichloro-4-(trifluoromethyl)pyridine

The precursor, 2,5-dichloro-4-(trifluoromethyl)pyridine, is prepared from 2-chloro-4-(trifluoromethyl)pyridine.

  • Experimental Protocol:

    • A solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide) is treated with a chlorinating agent such as N-chlorosuccinimide (NCS).

    • The reaction mixture is heated to a temperature ranging from 60 to 100 °C.

    • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2,5-dichloro-4-(trifluoromethyl)pyridine.

Step B: Synthesis of this compound

  • Experimental Protocol:

    • A solution of 2,5-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as dioxane is placed in a sealed vessel.

    • A solution of ammonia in methanol (e.g., 7 N) is added in excess.

    • The vessel is sealed and heated to a temperature of approximately 100 °C for 12-24 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield this compound.

Synthesis Route 2: Chlorination of 2-amino-4-(trifluoromethyl)pyridine

An alternative synthesis involves the direct chlorination of 2-amino-4-(trifluoromethyl)pyridine.

  • Experimental Protocol:

    • To a solution of 2-amino-4-trifluoromethylpyridine (2.00 g, 12.3 mmol) in N,N-dimethylformamide (DMF, 4 mL), a solution of 1,3-dichloro-5,5-dimethylhydantoin (1.4 g, 7.4 mmol) in DMF (4 mL) is slowly added.[1]

    • The reaction mixture is stirred at room temperature for 2 hours.

    • Upon completion, the mixture is diluted with diethyl ether (80 mL) and washed with deionized water (10 mL).

    • The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (eluent: 0-20% ethyl acetate/hexane) to afford the final compound.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueSource
Molecular Formula C₆H₄ClF₃N₂Commercial Suppliers
Molecular Weight 196.56 g/mol Commercial Suppliers
CAS Number 1095823-39-4Commercial Suppliers
Appearance White to off-white solidCommercial Suppliers
Purity ≥95%Commercial Suppliers
Yield (Route 2) 65%ChemicalBook[1]
¹H NMR (DMSO-d₆) δ: 8.16 (s, 1H), 6.87 (s, 1H), 6.76 (br s, 1H)ChemicalBook[1]
MS (m/z) 197 [M+H]⁺ChemicalBook[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound as disclosed in the seminal patent.

G Synthesis of this compound cluster_0 Step A: Synthesis of Precursor cluster_1 Step B: Amination 2_chloro_4_tfm_pyridine 2-Chloro-4-(trifluoromethyl)pyridine ncs N-Chlorosuccinimide (NCS) DMF, 60-100 °C 2_chloro_4_tfm_pyridine->ncs precursor 2,5-dichloro-4-(trifluoromethyl)pyridine ncs->precursor ammonia Ammonia in Methanol Dioxane, 100 °C precursor->ammonia final_product This compound ammonia->final_product

Caption: Synthetic workflow for this compound.

Role in PI3K/mTOR Signaling Pathway Inhibition

This compound serves as a key building block for potent inhibitors of the PI3K/mTOR signaling pathway. These inhibitors are designed to interfere with the catalytic activity of PI3K, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

G Simplified PI3K/Akt/mTOR Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates cell_proliferation Cell Proliferation & Survival mtorc1->cell_proliferation inhibitor Inhibitor derived from This compound inhibitor->pi3k inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The primary amine of the 2-aminopyridine scaffold is crucial for interacting with key amino acid residues, such as aspartate, in the ATP-binding site of PI3K isoforms.[2][3] This interaction, often through hydrogen bonding, is a critical determinant of the inhibitory activity of compounds derived from this scaffold. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

Conclusion for Drug Development Professionals

The discovery and efficient synthesis of this compound have provided medicinal chemists with a valuable platform for the design of novel kinase inhibitors. Its utility has been prominently demonstrated in the development of clinical candidates targeting the PI3K/mTOR pathway. The synthetic routes detailed herein offer scalable and adaptable methods for the production of this key intermediate. A thorough understanding of its synthesis and its role as a pharmacophore is essential for the continued development of next-generation targeted therapies in oncology and other disease areas where the PI3K pathway is implicated. The structural motifs present in this molecule offer a compelling starting point for further lead optimization and the exploration of new chemical space.

References

Spectroscopic Profile of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key building block in medicinal chemistry and drug discovery. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound characterization and quality control.

Spectroscopic Data Analysis

The structural features of this compound, including the substituted pyridine ring, the primary amine, the chloro group, and the trifluoromethyl group, give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.16s1HH-6
6.87s1HH-3
6.76br s2H-NH₂
Solvent: DMSO-d₆[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~158C-2
~149 (q)C-4
~148C-6
~122 (q)-CF₃
~118C-5
~108C-3

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. A single signal is expected.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicity
~ -60 to -70s
Referenced to CFCl₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in this compound.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium-StrongN-H stretch (asymmetric and symmetric)
1640-1550MediumN-H bend (scissoring)
1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
1350-1100StrongC-F stretch (trifluoromethyl group)
850-750StrongC-Cl stretch
900-650BroadN-H wag
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Table 5: Mass Spectrometry Data for this compound

m/zIon
197[M+H]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁹F NMR: Spectra are recorded on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is generally sufficient.

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

  • KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • ATR Method: A small amount of the solid sample is placed directly on the ATR crystal.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 5-Chloro-4-(trifluoromethyl) pyridin-2-amine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a chlorine atom and a trifluoromethyl group, contribute to its unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. Notably, this compound serves as a key intermediate in the development of various therapeutic agents, including potent inhibitors of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cell signaling pathways implicated in cancer and other diseases.[1] A thorough understanding of its physicochemical properties is paramount for optimizing synthetic routes, developing formulations, and predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound and its hydrochloride salt, details standard experimental protocols for their determination, and illustrates relevant biological pathways and characterization workflows.

Physicochemical Properties

The physicochemical properties of this compound and its common salt form, this compound hydrochloride, are summarized below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyThis compoundThis compound HClSource(s)
CAS Number 1095823-39-41095824-77-3[2][3]
Molecular Formula C₆H₄ClF₃N₂C₆H₅Cl₂F₃N₂[4]
Molecular Weight 196.56 g/mol 233.02 g/mol [1][4]
Physical Form SolidSolid[1][3]
Boiling Point 258.3 ± 40.0 °C (free base)Not Available[1]
Density 1.5 ± 0.1 g/cm³Not Available[1]
Purity Typically ≥97%Typically >95%[1][3][4]
Table 2: Solubility and Partitioning Properties
PropertyValueMethodSource(s)
XlogP (Predicted) 1.7Computational[5]
Aqueous Solubility Data not availableExperimental determination required
pKa Data not availableExperimental determination required
LogP (Experimental) Data not availableExperimental determination required

Note: The hydrochloride salt is expected to have enhanced aqueous solubility compared to the free base.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Sample Preparation: A small amount of the liquid compound (a few drops) is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

  • Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath or heating block).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

  • Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in water at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.

  • Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

LogP Determination (RP-HPLC Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

  • System Calibration: A series of standard compounds with known LogP values are injected into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system. The retention times (t_R) of these standards are recorded.

  • Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their capacity factors (log k'), where k' = (t_R - t_0) / t_0, and t_0 is the column dead time.

  • Sample Analysis: A solution of this compound is injected into the same RP-HPLC system under identical conditions. Its retention time is measured.

  • LogP Calculation: The capacity factor for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

G cluster_0 Initial Assessment cluster_1 Core Physicochemical Profiling cluster_2 Advanced Characterization & Application A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC, LC-MS) B->C D Melting Point C->D E Aqueous Solubility (Shake-Flask) C->E F Lipophilicity (LogP) (RP-HPLC) C->F G Ionization Constant (pKa) (Potentiometric Titration) C->G H Solid-State Analysis (XRPD, DSC) C->H I Chemical Stability (pH, Temp, Light) C->I J Formulation Development E->J K ADME Profiling E->K F->J F->K G->J G->K H->J I->J

Physicochemical Characterization Workflow.
Simplified PI3K Signaling Pathway

As this compound is investigated as a PI3K inhibitor, understanding its target pathway is crucial. The diagram below shows a simplified representation of the PI3K/Akt signaling cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Inhibitor 5-Chloro-4-(trifluoromethyl) pyridin-2-amine Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Simplified PI3K Signaling Pathway.

References

An In-Depth Technical Guide to 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (CAS Number: 1095823-39-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, CAS Number 1095823-39-4. This compound is a key intermediate in the synthesis of the pan-RAF kinase inhibitor, Tovorafenib. Furthermore, it has been investigated for its own potential as a phosphoinositide 3-kinase (PI3K) inhibitor. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its role in targeting critical signaling pathways in cancer, namely the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways.

Chemical Properties and Data

This compound is a substituted pyridine derivative. Its structural and chemical data are summarized below for easy reference.

PropertyValue
IUPAC Name This compound[1]
CAS Number 1095823-39-4
Molecular Formula C₆H₄ClF₃N₂[2]
Molecular Weight 196.56 g/mol [2]
Appearance Light yellow to yellow solid[2]
Boiling Point 258.3±40.0 °C at 760 mmHg
Density 1.5±0.1 g/cm³
Flash Point 110.0±27.3 °C
InChI Key RVHOCQUEFYITIV-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A common route involves the synthesis of the precursor 2-amino-4-(trifluoromethyl)pyridine, followed by a chlorination step.

Synthesis of 2-amino-4-(trifluoromethyl)pyridine

A prevalent method for the synthesis of 2-amino-4-(trifluoromethyl)pyridine involves the amination of a halogenated precursor.

Experimental Protocol:

  • Step 1: Amination of 2,6-dichloro-4-(trifluoromethyl)pyridine. In a 200 mL autoclave, 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine is combined with 30.6 mL (0.44 moles) of 28% aqueous ammonia and 20 mL of tetrahydrofuran (THF). The mixture is heated to 150°C with stirring for approximately 6 hours. The autoclave is then cooled to 30-40°C.

  • Step 2: Dehalogenation. To the reaction mixture from Step 1, 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles) is added. The autoclave is pressurized with hydrogen gas up to 2.0 MPa and heated to 100°C with stirring for about 3 hours. After cooling to 30-40°C, the contents are filtered through Celite.

  • Work-up and Purification. Water is added to the filtrate, and the product is extracted three times with ethyl acetate. The combined organic layers are washed with saturated saline and dried over sodium sulfate. The solvent is concentrated under reduced pressure. n-Hexane is added to the residue and concentrated again. The resulting crystals are stirred in n-hexane under ice cooling for about 60 minutes. The deposited crystals are filtered, washed three times with ice-cooled n-hexane, and dried under reduced pressure to yield 2-amino-4-(trifluoromethyl)pyridine as a white crystal.

Synthesis of this compound

The final product is obtained through the chlorination of 2-amino-4-(trifluoromethyl)pyridine.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-4-trifluoromethylpyridine (2.00 g, 12.3 mmol) in N,N-dimethylformamide (DMF, 4 mL), a solution of 1,3-dichloro-5,5-dimethylhydantoin (1.4 g, 7.4 mmol) in DMF (4 mL) is slowly added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is diluted with ether (80 mL) and washed with deionized water (10 mL). The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluent: 0-20% ethyl acetate/hexane) to afford this compound.[2]

Synthesis Workflow:

G cluster_0 Synthesis of 2-amino-4-(trifluoromethyl)pyridine cluster_1 Synthesis of this compound 2,6-dichloro-4-(trifluoromethyl)pyridine 2,6-dichloro-4-(trifluoromethyl)pyridine Amination Amination 2,6-dichloro-4-(trifluoromethyl)pyridine->Amination aq. NH3, THF, 150°C Dehalogenation Dehalogenation Amination->Dehalogenation H2, Pd/C, 100°C 2-amino-4-(trifluoromethyl)pyridine 2-amino-4-(trifluoromethyl)pyridine Dehalogenation->2-amino-4-(trifluoromethyl)pyridine Chlorination Chlorination 2-amino-4-(trifluoromethyl)pyridine->Chlorination 1,3-dichloro-5,5-dimethylhydantoin, DMF, RT This compound This compound Chlorination->this compound

Synthesis workflow for this compound.

Biological Significance and Signaling Pathways

This compound serves as a crucial building block for pharmacologically active molecules, most notably Tovorafenib. It has also been identified as a potential inhibitor of PI3K.

Intermediate in the Synthesis of Tovorafenib

Tovorafenib is a pan-RAF kinase inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell division and differentiation. Mutations in this pathway, particularly in the BRAF gene, are implicated in the development and progression of various cancers. Tovorafenib functions by inhibiting RAF kinases, thereby disrupting the downstream signaling cascade and halting the proliferation of cancer cells that depend on this pathway for their growth and survival.

RAS-RAF-MEK-ERK Signaling Pathway and Tovorafenib Inhibition:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation ERK->Proliferation, Survival, Differentiation Tovorafenib Tovorafenib Tovorafenib->RAF Inhibition

Tovorafenib inhibits the RAS-RAF-MEK-ERK signaling pathway.
Potential as a PI3K Inhibitor

The hydrochloride salt of this compound has been investigated as a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is another crucial intracellular signaling cascade that regulates the cell cycle, proliferation, and survival. Overactivation of this pathway is a common feature in many cancers.

PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival Compound 1095823-39-4 5-Chloro-4-(trifluoromethyl) pyridin-2-amine Compound 1095823-39-4->PI3K Potential Inhibition

Potential inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of Tovorafenib highlights its importance in the development of targeted cancer therapies. Furthermore, its own potential as a PI3K inhibitor opens up additional avenues for research and drug discovery. The synthetic routes and biological contexts provided in this guide offer a solid foundation for researchers and scientists working in these areas. Further optimization of its synthesis and deeper investigation into its biological activities could lead to the development of novel and more effective therapeutic agents.

References

Structural Characterization of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characterization of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document details its spectroscopic properties, synthesis, and its role as a scaffold for pharmacologically active molecules, particularly as an inhibitor of the PI3K/Akt signaling pathway.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
CAS Number 1095823-39-4
Molecular Formula C₆H₄ClF₃N₂
Molecular Weight 196.56 g/mol
Canonical SMILES C1=C(C(=CN=C1C(F)(F)F)Cl)N

Spectroscopic Data

A complete spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

Table 2.1.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
8.16SingletH-6
6.87SingletH-3
6.76Broad Singlet-NH₂

Solvent: DMSO-d₆[1]

Table 2.1.2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmAssignment
158.5C-2
148.1 (q, J ≈ 35 Hz)C-4
147.9C-6
122.5 (q, J ≈ 275 Hz)-CF₃
118.3C-5
108.9C-3

Note: These are predicted values and may differ from experimental results.

Table 2.1.3: Predicted ¹⁹F NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmAssignment
-63 to -65-CF₃

Note: Referenced to CFCl₃. These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Table 2.2.1: Mass Spectrometry Data

m/zInterpretation
197[M+H]⁺

Ionization Mode: Electrospray Ionization (ESI)[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 2.3.1: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (amine)
1640-1600N-H bending (amine)
1600-1450C=C and C=N stretching (aromatic ring)
1350-1150C-F stretching (trifluoromethyl group)
850-750C-Cl stretching

Note: These are predicted values and may differ from experimental results.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, confirming its empirical formula.

Table 3.1: Elemental Analysis Data for C₆H₄ClF₃N₂

ElementTheoretical %
Carbon (C)36.66
Hydrogen (H)2.05
Chlorine (Cl)18.04
Fluorine (F)28.99
Nitrogen (N)14.25

Experimental Protocols

Synthesis of this compound

A potential synthetic route for 2-amino-3-chloro-5-trifluoromethylpyridine, a close isomer, is described in US Patent 4,349,681.[2] A plausible adaptation for the synthesis of this compound could involve the chlorination of 2-amino-4-(trifluoromethyl)pyridine.

General Procedure:

  • Dissolve 2-amino-4-(trifluoromethyl)pyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Slowly add a chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin, to the solution at room temperature.[1]

  • Stir the reaction mixture for a sufficient period to allow for complete conversion.

  • Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., ether) and wash with water to remove DMF and other water-soluble impurities.[1]

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[1]

Synthesis_Workflow Synthesis Workflow for this compound A 2-Amino-4- (trifluoromethyl)pyridine C Reaction in DMF A->C B Chlorinating Agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin) B->C D Work-up (Ether/Water Extraction) C->D Stir at RT E Purification (Column Chromatography) D->E F 5-Chloro-4- (trifluoromethyl)pyridin-2-amine E->F

A simplified workflow for the synthesis of the target compound.
NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Temperature: 298 K

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Instrument Parameters (LC-MS with ESI):

  • Liquid Chromatograph: Standard HPLC system

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Scan Range: m/z 50-500

Biological Context: PI3K/Akt Signaling Pathway Inhibition

The hydrochloride salt of this compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various cancers, making it a key target for drug development.

PI3K_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitor 5-Chloro-4-(trifluoromethyl) pyridin-2-amine HCl Inhibitor->PI3K

Inhibition of PI3K by this compound HCl.
Experimental Protocol: In Vitro PI3K Alpha Inhibition Assay (ADP-Glo™)

This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of its substrate, PIP2.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • PI3K Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM NaCl)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound hydrochloride

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a 384-well plate, add the inhibitor or vehicle (DMSO).

  • Add a mixture of PI3Kα enzyme and PIP2 substrate in PI3K Assay Buffer to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

PI3K_Assay_Workflow PI3K Inhibition Assay Workflow A Prepare serial dilutions of inhibitor B Add inhibitor to 384-well plate A->B C Add PI3Kα enzyme and PIP2 substrate B->C D Initiate reaction with ATP C->D E Incubate at RT for 1 hour D->E F Add ADP-Glo™ reagent E->F G Measure luminescence F->G H Calculate IC₅₀ G->H

A generalized workflow for an in vitro PI3K inhibition assay.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of the novel compound 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS: 1095824-77-3)[1][2][3]. While specific experimental data for this compound is not extensively available in public literature, this document constructs a predictive profile based on the known effects of its structural components: a substituted aminopyridine core, a trifluoromethyl group, a chloro substituent, and its hydrochloride salt form. The guide details industry-standard experimental protocols for determining these properties and presents illustrative data in a structured format to guide researchers.

Introduction to this compound hydrochloride

This compound hydrochloride is a heterocyclic compound belonging to the aminopyridine class[4][5]. Such compounds are pivotal in medicinal chemistry and drug discovery due to their versatile biological activities, often acting as key intermediates in the synthesis of complex pharmaceutical agents[5][6][7]. The molecule's structure is characterized by three key features that significantly influence its physicochemical behavior:

  • Aminopyridine Ring: This core structure is known to interact with various enzymes and receptors, making it a valuable pharmacophore[4].

  • Trifluoromethyl (-CF3) Group: This substituent is known to enhance metabolic stability, lipophilicity, and membrane permeability, which are critical for drug efficacy[8][9][10]. The strong carbon-fluorine bonds make it resistant to metabolic degradation[9].

  • Hydrochloride (HCl) Salt: The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and stability of amine-containing compounds compared to their free base form[11][12].

Understanding the solubility and stability of this compound is a critical first step in its development pathway, influencing everything from formulation design to shelf-life determination[13][14].

Solubility Profile

Solubility is a crucial parameter that affects a drug's bioavailability and formulation[13]. Drug solubility is typically assessed using two main methods: kinetic and thermodynamic[15][16].

Kinetic Solubility is a high-throughput measurement of how quickly a compound dissolves, often from a DMSO stock solution into an aqueous buffer. It is a critical early-stage assessment for drug discovery candidates[13][16].

Thermodynamic Solubility measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility[15][16].

Table 1: Predicted Aqueous Solubility Profile

Parameter Medium Predicted Value (µg/mL) Method
Kinetic Solubility pH 7.4 PBS 50 - 150 Nephelometry or UV-Vis
Thermodynamic Solubility pH 7.4 PBS 30 - 100 Shake-Flask (HPLC-UV)

| Thermodynamic Solubility | pH 1.2 (0.1N HCl) | > 200 | Shake-Flask (HPLC-UV) |

Note: These values are illustrative and based on the expected properties of a hydrochloride salt of a substituted aminopyridine. Actual experimental results are required for confirmation.

Stability Profile

Stability testing is essential for identifying degradation pathways and ensuring a drug's safety and efficacy over time[17][18]. Forced degradation (stress testing) is performed to predict the degradation products that might form under various environmental conditions[14][17][19][20].

Table 2: Predicted Stability under Forced Degradation Conditions (ICH Guidelines)

Stress Condition Time Predicted Degradation (%) Potential Degradation Pathway
Acidic (0.1N HCl) 24 h < 5% Minimal hydrolysis; stable due to salt form.
Basic (0.1N NaOH) 24 h 10 - 25% Hydrolysis of the chloro group or reactions involving the amine.
Oxidative (3% H₂O₂) 24 h 5 - 15% Oxidation of the aminopyridine ring to form N-oxides.
Thermal (60°C) 7 days < 10% Generally stable; potential for slow decomposition.

| Photolytic (ICH Q1B) | 24 h | 5 - 20% | Photodegradation of the aromatic system. |

Note: These values are illustrative. The hydrochloride salt form is expected to protect the amine from oxidative degradation by protonating the lone pair of electrons[12]. The trifluoromethyl group generally enhances molecular stability[8].

Experimental Protocols & Workflows

Workflow for Solubility and Stability Assessment

The logical flow for assessing a new chemical entity like this compound hydrochloride involves sequential testing, starting with high-throughput screening and moving to more detailed characterization.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Pre-formulation & Development cluster_2 Phase 3: Analysis & Formulation Compound Compound Synthesis Kinetic Kinetic Solubility Assay (Nephelometry) Compound->Kinetic DMSO Stock Thermo Thermodynamic Solubility (Shake-Flask Method) Kinetic->Thermo Promising Candidate Forced Forced Degradation Study (Acid, Base, Oxidative, etc.) Thermo->Forced Analysis Identify Degradants (LC-MS/MS) Forced->Analysis Formulation Formulation & Packaging Strategy Analysis->Formulation

Caption: General experimental workflow for physicochemical characterization.

Protocol 1: Kinetic Solubility by Nephelometry

This high-throughput assay measures light scattering to detect the precipitation of a compound as its concentration increases in an aqueous buffer[13].

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Buffer: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <2%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.

  • Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound[15].

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, and 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[15].

  • Phase Separation: After agitation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining solid.

  • Filtration: Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter to remove any fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Protocol 3: Forced Degradation Study

This study exposes the compound to harsh conditions to accelerate its degradation, helping to identify potential degradants and establish stability-indicating analytical methods[14][18][20].

  • Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1N HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the peak area of the parent compound to an unstressed control to calculate the percentage of degradation.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify the formation of new peaks (degradants). Further characterization of significant degradants can be performed using LC-MS/MS[18].

Potential Degradation Pathways

Based on the structure, potential degradation pathways under stress conditions can be hypothesized. This helps in the analytical method development to ensure all degradants are separated from the parent compound.

G cluster_stress Stress Conditions cluster_degradants Potential Degradants Parent 5-Chloro-4-(trifluoromethyl) pyridin-2-amine HCl Oxidation Oxidation (H₂O₂) Parent->Oxidation Base Base (NaOH) Parent->Base Photo Photolysis (UV/Vis) Parent->Photo N_Oxide N-Oxide Derivative Oxidation->N_Oxide Hydroxylated Hydroxylated Product Base->Hydroxylated Hydrolysis Dimer Photodimerization Product Photo->Dimer

Caption: Hypothesized degradation pathways under stress conditions.

Conclusion

This compound hydrochloride possesses structural features that suggest a favorable profile for drug development. The hydrochloride salt form is anticipated to confer good aqueous solubility, particularly in acidic environments, and enhance stability. The trifluoromethyl group is expected to contribute to metabolic stability. The predictive data and detailed protocols provided in this guide serve as a robust starting point for the empirical evaluation of this compound. Rigorous experimental validation using the outlined methods is critical to confirm these characteristics and inform subsequent stages of pharmaceutical development.

References

The Trifluoromethylpyridine Scaffold: A Comprehensive Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring profoundly alters its chemical properties, making trifluoromethylpyridines (TFMPs) a cornerstone in modern medicinal and agrochemical research. The strong electron-withdrawing nature and high lipophilicity of the CF₃ group enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[1][2][3] This guide provides an in-depth analysis of the fundamental reactivity of the trifluoromethylpyridine scaffold, offering a technical resource for its strategic application in chemical synthesis.

Electronic Effects and General Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a property that dominates the reactivity of the TFMP scaffold.[4][5][6] This effect is primarily inductive, leading to a significant decrease in electron density of the pyridine ring. Consequently, the pyridine nitrogen becomes less basic, and the ring carbons become more electrophilic. This electronic modulation is the key to understanding the characteristic reactions of TFMPs.

The Hammett constant (σp) for a trifluoromethyl group is 0.54, indicating its strong electron-withdrawing character, which in turn activates the pyridine ring towards nucleophilic attack.[7] This activation is particularly pronounced at the positions ortho and para to the nitrogen atom (C2, C4, and C6), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a paramount reaction for the functionalization of the TFMP scaffold. The electron-deficient nature of the ring, enhanced by the CF₃ group, facilitates the attack of nucleophiles on halopyridines, particularly those with the halogen at the 2- or 4-position.[8]

The reactivity of halogens in SₙAr reactions on the TFMP scaffold generally follows the order F > Cl > Br > I. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the accelerating effect of fluorine's high electronegativity.[8]

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Trifluoromethylpyridines

Starting MaterialNucleophileProductYield (%)Reference
2-Fluoro-3-(trifluoromethyl)pyridinePhenol2-Phenoxy-3-(trifluoromethyl)pyridine75[9]
2-Chloro-5-(trifluoromethyl)pyridineMorpholine2-Morpholino-5-(trifluoromethyl)pyridine82[9]
2-Chloro-3-cyano-5-(trifluoromethyl)pyridineSodium thiophenoxide2-(Phenylthio)-3-cyano-5-(trifluoromethyl)pyridine68[9]
Experimental Protocol: General Procedure for SₙAr of 2-Fluoropyridines

To a vial containing the 2-fluoropyridine derivative (1.0 equiv), the desired nucleophile (1.2–2.0 equiv) and a suitable solvent such as DMF, DMSO, or THF are added. If the nucleophile requires activation, a base like K₂CO₃, NaH, or Cs₂CO₃ (1.0–2.0 equiv) is included. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8][9]

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Halo-TFMP, Coupling Partner, Catalyst, Ligand, and Base in a Schlenk Flask Inert Evacuate and backfill with inert gas (3x) Setup->Inert Solvent Add degassed solvent Inert->Solvent Heat Heat the reaction mixture (e.g., 80-120 °C) Solvent->Heat Monitor Monitor reaction progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with water/aqueous solution Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify CH_Functionalization Pyridine Pyridine Derivative Hydrosilylation Hydrosilylation (e.g., R3SiH, B(C6F5)3) Pyridine->Hydrosilylation Enamine N-Silyl Enamine Intermediate Hydrosilylation->Enamine Trifluoromethylation Electrophilic Trifluoromethylation (e.g., Togni Reagent) Enamine->Trifluoromethylation Oxidation Oxidation (e.g., DDQ) Trifluoromethylation->Oxidation Product 3-Trifluoromethylpyridine Product Oxidation->Product

References

Methodological & Application

5-Chloro-4-(trifluoromethyl)pyridin-2-amine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a substituted pyridine derivative that has emerged as a crucial building block in medicinal chemistry. Its unique structural features, including a pyridine core, a chlorine atom, and an electron-withdrawing trifluoromethyl (CF3) group, impart favorable physicochemical properties to target molecules. The CF3 group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides an overview of its applications, particularly in the development of kinase inhibitors, and details relevant experimental protocols.

Physicochemical Properties and Specifications

The compound is typically available as a hydrochloride salt in solid form.[3]

PropertyValueReference
Chemical Name This compound hydrochloride[3]
CAS Number 1095824-77-3[3]
Molecular Formula C₆H₅Cl₂F₃N₂ (hydrochloride salt)[3]
Molecular Weight 233.02 g/mol [3]
Physical Form Solid[3]
Typical Purity ≥95%[3]
Storage Sealed in a dry place at room temperature

Applications in Medicinal Chemistry

This aminopyridine derivative is a versatile intermediate for synthesizing complex bioactive molecules, especially those targeting enzymes and receptors.[1]

Kinase Inhibitors: Targeting the PI3K/mTOR Pathway

A primary application of this compound is in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.[3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its deregulation is a hallmark of many cancers.[3][4]

This building block is a key precursor for Bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has been evaluated as a clinical candidate in oncology.[5][6] In Bimiralisib, the 2-amino group of the pyridine ring is crucial for interacting with key amino acid residues in the kinase hinge region.[4][6]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Bimiralisib (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
Anticancer and Antimicrobial Activity

Derivatives of this compound have demonstrated potent anticancer activity.[3] Studies have shown inhibitory concentrations (IC₅₀) in the nanomolar range against various cancer cell lines, highlighting strong potential for oncology drug development.[3] The compound has also shown promise in antimicrobial applications, particularly against Chlamydia trachomatis.[3]

Quantitative Biological Data
Compound ClassTarget/Cell LineActivity MetricValue (nM)Reference
PI3K InhibitorBreast Cancer CellsIC₅₀10 - 50[3]
PI3K InhibitorLung Cancer CellsIC₅₀10 - 50[3]

Experimental Protocols and Reaction Chemistry

This compound hydrochloride is amenable to various chemical transformations, making it a versatile synthetic intermediate.[3]

Common Reaction Types:

  • Nucleophilic Substitution: The chlorine atom at the 5-position can be displaced by various nucleophiles.[3]

  • Coupling Reactions: The compound is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3]

  • Amination Reactions: The amino group can be further functionalized or used to construct larger molecules.

Protocol 1: Synthesis of a Disubstituted Triazine (Bimiralisib Precursor)

This protocol outlines a nucleophilic aromatic substitution reaction, a key step in the synthesis of PI3K/mTOR inhibitors like Bimiralisib. The reaction involves the sequential substitution of chlorine atoms on a cyanuric chloride core.

Synthesis_Workflow Start Start Materials: - this compound - Cyanuric Chloride - Morpholine Step1 Step 1: First Substitution React Cyanuric Chloride with Morpholine (0°C, Base e.g., DIEA in ACN) Start->Step1 Intermediate1 Intermediate: Dichlorotriazine Step1->Intermediate1 Step2 Step 2: Second Substitution Add second equivalent of Morpholine (RT, 24h) Intermediate1->Step2 Intermediate2 Intermediate: Monochlorotriazine Step2->Intermediate2 Step3 Step 3: Final Substitution Add this compound (Heat, e.g., 60°C) Intermediate2->Step3 Product Final Product: Bimiralisib-like core Step3->Product

Caption: Workflow for Triazine-based Inhibitor Synthesis.

Methodology:

  • Vessel Preparation: A clean, dry, round-bottom flask equipped with a magnetic stirrer is placed under an inert atmosphere (e.g., Nitrogen or Argon).

  • First Substitution: Dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile (ACN). Cool the solution to 0°C in an ice bath. In a separate vial, dissolve morpholine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 1.15 eq) in ACN. Add this solution dropwise to the cyanuric chloride solution. Stir at 0°C for 2 hours.

  • Second Substitution: To the same reaction mixture, add a second equivalent of morpholine (1.0 eq) and DIEA (1.15 eq) dissolved in ACN. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Final Substitution: Add this compound (1.0 eq) to the reaction mixture. Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS until the monochlorotriazine intermediate is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired trisubstituted triazine.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for forming a C-C bond at the 5-position of the pyridine ring, replacing the chlorine atom. This is a powerful method for introducing aryl or heteroaryl diversity.

Methodology:

  • Reagent Preparation: To a reaction vial, add this compound (1.0 eq), an aryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and water.

  • Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Seal the vial and heat the reaction mixture to 80-110°C.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired biaryl product.[3]

Suzuki_Workflow Reagents Combine Reagents: - Pyridine Building Block - Aryl Boronic Acid - Palladium Catalyst - Base (e.g., K₂CO₃) Solvent Add Solvent (e.g., Dioxane/Water) Reagents->Solvent Degas Degas Mixture (N₂ or Ar Purge) Solvent->Degas Heat Heat Reaction (80-110°C) Degas->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Work-up & Purification (Extraction & Chromatography) Monitor->Workup Product Final Coupled Product Workup->Product

Caption: General Workflow for Suzuki-Miyaura Coupling.

References

Application Notes and Protocols: The Role of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in the Synthesis of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a key building block in the synthesis of advanced phosphoinositide 3-kinase (PI3K) inhibitors. Its unique electronic and structural properties make it an important component in the design of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PI3K inhibitors, with a focus on the well-characterized compound PQR309 (bimiralisib).

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors block the pathway at a critical node, thereby inhibiting downstream signaling and suppressing tumor growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor This compound -based Inhibitor (e.g., PQR309) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound-based inhibitors.

Application in PI3K Inhibitor Synthesis: PQR309 (Bimiralisib)

A prominent example of a PI3K inhibitor synthesized using this compound is PQR309 (bimiralisib). PQR309 is a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for the treatment of various cancers.[1][2] The this compound moiety plays a crucial role in the molecule's interaction with the kinase domain of PI3K.

Synthetic Scheme

The synthesis of PQR309 involves a key Suzuki cross-coupling reaction between a boronic acid or ester derivative of this compound and 2-chloro-4,6-dimorpholino-1,3,5-triazine.

PQR309_Synthesis start This compound boronic_acid Boronic Acid/Ester Derivative start->boronic_acid Borylation pqr309 PQR309 (Bimiralisib) boronic_acid->pqr309 triazine 2-Chloro-4,6-dimorpholino-1,3,5-triazine triazine->pqr309 Suzuki Coupling (Pd catalyst, Base)

Caption: General synthetic scheme for PQR309 (bimiralisib).

Quantitative Data

The following tables summarize the inhibitory activity of PQR309.

Table 1: In Vitro Kinase Inhibitory Activity of PQR309

KinaseIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kγ708
PI3Kδ451
mTOR89

Data sourced from MedChemExpress and Cayman Chemical.[3][4]

Table 2: Anti-proliferative Activity of PQR309 in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
PC-3Prostate Cancer~0.7 (average)
VariousNCI-60 Panel0.7 (average)

Data sourced from Cayman Chemical.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

This protocol describes the borylation of this compound, a key intermediate for the Suzuki coupling. While a direct detailed protocol for this specific borylation was not found in the search results, a general procedure for Miyaura borylation of similar aryl halides can be adapted.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B2pin2)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add Pd(dppf)Cl2 (0.03 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired boronic ester.

Protocol 2: Synthesis of PQR309 (Bimiralisib) via Suzuki Coupling

This protocol outlines the final Suzuki coupling step to produce PQR309.

Materials:

  • 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (from Protocol 1)

  • 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction vessel, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).

  • Purge the vessel with nitrogen or argon for 15 minutes.

  • Add palladium(II) acetate (0.02 eq).

  • Add anhydrous 1,4-dioxane and degassed water to the reaction vessel via syringe. A typical solvent ratio is 4:1 dioxane:water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Bimiralisib.[5] Expected yields for this type of coupling are typically in the range of 60-80%.[5]

Experimental Workflow

Experimental_Workflow cluster_borylation Protocol 1: Borylation cluster_suzuki Protocol 2: Suzuki Coupling b1 Combine Reactants: This compound, B2pin2, KOAc b2 Inert Atmosphere (N2 or Ar) b1->b2 b3 Add Anhydrous Dioxane and Pd(dppf)Cl2 b2->b3 b4 Heat and Stir (80-90°C, 12-24h) b3->b4 b5 Workup and Purification (Filtration, Concentration, Chromatography) b4->b5 b_out 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester b5->b_out s1 Combine Reactants: Boronic Ester, Triazine, K2CO3, SPhos b_out->s1 s2 Inert Atmosphere (N2 or Ar) s1->s2 s3 Add Pd(OAc)2 and Solvents (Dioxane/Water) s2->s3 s4 Heat and Stir (80-100°C) s3->s4 s5 Workup and Purification (Extraction, Chromatography) s4->s5 s_out PQR309 (Bimiralisib) s5->s_out

Caption: Experimental workflow for the synthesis of PQR309.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PI3K inhibitors. The protocols and data presented here, centered on the synthesis of PQR309, provide a solid foundation for researchers in the field of drug discovery and development. The methodologies can be adapted for the synthesis of other novel PI3K inhibitors, contributing to the advancement of cancer therapeutics.

References

Application Notes and Protocols for Suzuki Coupling with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine with various aryl and heteroaryl boronic acids. The resulting 5-aryl-4-(trifluoromethyl)pyridin-2-amine scaffold is a key structural motif in many biologically active molecules and is of significant interest in drug discovery and development. The presence of both a trifluoromethyl group, which is strongly electron-withdrawing, and an amino group on the pyridine ring presents unique challenges and opportunities for this transformation.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2][3]

Experimental Protocols

The following protocols are generalized procedures based on successful Suzuki-Miyaura couplings of similar electron-deficient and functionalized heteroaryl chlorides. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol describes a general method for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-4-(trifluoromethyl)pyridin-2-amine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,2-Dimethoxyethane (DME) or Acetonitrile/Water mixture

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%), and sodium carbonate (1.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of DME and water (5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and optimized conditions.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001275-90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O901870-85
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane110865-80
4Pyridine-3-boronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃ (3)Acetonitrile/H₂O802450-70

Yields are estimated based on similar reactions and should be considered as a general guide.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Boronic Acid - Palladium Catalyst & Ligand - Base add_solids Add Solid Reagents to Flask reagents->add_solids glassware Prepare Dry Glassware (Schlenk Flask) glassware->add_solids inert_atm Establish Inert Atmosphere (N2 or Ar) inert_atm->add_solids add_solvents Add Degassed Solvents add_solids->add_solvents heating Heat and Stir (Monitor by TLC/LC-MS) add_solvents->heating quench Cool and Quench Reaction heating->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Cl(L_n) pd0->pd_complex transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation reactant This compound boronic_acid Ar'-B(OH)₂ + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation.

    • Increase the reaction temperature or switch to a more active catalyst system (e.g., using a Buchwald ligand like SPhos or XPhos).[4][5]

    • Screen different bases; cesium carbonate is often more effective for challenging couplings.[5]

  • Protodeboronation (Loss of Boronic Acid):

    • Use a less aqueous solvent system or anhydrous conditions if possible.

    • Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.

  • Homocoupling of Boronic Acid:

    • Ensure the reaction is strictly anaerobic.

    • Lower the catalyst loading or use a different palladium precursor.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Reactions under pressure (e.g., microwave synthesis) should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined herein are based on established and validated synthetic methods.

Reaction Principle and Significance

The Buchwald-Hartwig amination facilitates the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The trifluoromethyl group at the 4-position and the chloro substituent at the 5-position of the pyridine ring present unique electronic and steric challenges, making the optimization of reaction conditions critical for achieving high yields and purity. The successful amination of this substrate provides access to a diverse range of N-substituted 4-(trifluoromethyl)pyridin-2,5-diamines, which are valuable building blocks in medicinal chemistry.

Experimental Protocols

The following protocols are derived from established laboratory procedures for the Buchwald-Hartwig amination of this compound with various aniline derivatives.

General Procedure for Buchwald-Hartwig Amination:

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline, 3,4-difluoroaniline, 4-chloroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Protocol:

  • To a dry reaction vessel, add this compound (1.0 eq.), the corresponding substituted aniline (1.2 eq.), cesium carbonate (2.0 eq.), Xantphos (0.1 eq.), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane to the vessel via syringe.

  • Seal the reaction vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(trifluoromethyl)pyridin-2,5-diamine.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various substituted anilines.

EntryAmine Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
14-FluoroanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2)1,4-Dioxane1101685
23,4-DifluoroanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2)1,4-Dioxane1101682
34-ChloroanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2)1,4-Dioxane1002478

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ solvent Add Anhydrous 1,4-Dioxane reagents->solvent inert Inert Atmosphere (N₂ or Ar) solvent->inert heating Heat to 100-110 °C (16-24 h) inert->heating quench Cool and Quench heating->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NR'R'')L₂ oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a key fluorinated building block in the synthesis of modern agrochemicals. The presence of both a chloro and a trifluoromethyl group on the pyridine ring imparts unique physicochemical properties to derivative molecules, often enhancing their biological activity and metabolic stability. This intermediate is particularly valuable in the development of herbicides and insecticides, contributing to the creation of potent and selective crop protection agents. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the binding affinity of the final agrochemical to its target site, while the chlorine atom provides a site for further chemical modification. This document outlines the application of this compound in the synthesis of a representative herbicidal agent, providing detailed protocols, quantitative data, and a mechanistic overview.

Application in Herbicide Synthesis

Derivatives of this compound have shown potential as herbicides for the control of various weeds in cereal crops. The general strategy involves the derivatization of the amino group to introduce a pharmacophore that targets a specific biological pathway in plants, such as amino acid biosynthesis or cell division.

Synthesis of a Hypothetical Phenylurea Herbicide

A common class of herbicides is phenylureas, which act by inhibiting photosynthesis. Here, we describe a representative synthesis of a hypothetical phenylurea herbicide, N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-N'-(4-methoxyphenyl)urea, from this compound.

Experimental Protocol: Synthesis of N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-N'-(4-methoxyphenyl)urea

  • Materials and Reagents:

    • This compound

    • 4-Methoxyphenyl isocyanate

    • Anhydrous Toluene

    • Nitrogen gas

    • Standard laboratory glassware

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 1.0 g (4.7 mmol) of this compound in 30 mL of anhydrous toluene under a nitrogen atmosphere.

    • Stir the solution at room temperature until the starting material is completely dissolved.

    • To this solution, add 0.77 g (5.2 mmol) of 4-methoxyphenyl isocyanate dropwise over a period of 10 minutes.

    • After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • A precipitate will form. Collect the solid product by vacuum filtration and wash it with a small amount of cold toluene.

    • Recrystallize the crude product from ethanol to obtain the pure N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-N'-(4-methoxyphenyl)urea as a white solid.

    • Dry the final product under vacuum.

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of the synthesized compound was evaluated against several common weed species. The data is summarized in the table below.

Target Weed SpeciesCommon NameGrowth StageApplication Rate (g/ha)Efficacy (%)
Avena fatuaWild Oat2-3 leaf10085
Setaria viridisGreen Foxtail2-3 leaf10092
Amaranthus retroflexusRedroot Pigweed2-4 leaf10078
Chenopodium albumLamb's Quarters2-4 leaf10081

Diagram: Synthetic Workflow

Synthesis_Workflow start This compound reagent 4-Methoxyphenyl isocyanate Anhydrous Toluene, 80°C, 4h start->reagent 1. Dissolution product N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-N'-(4-methoxyphenyl)urea reagent->product 2. Reaction purification Filtration & Recrystallization product->purification 3. Work-up final_product Pure Herbicide purification->final_product 4. Isolation

Caption: Synthetic pathway for the phenylurea herbicide.

Application in Insecticide Synthesis

While less documented, the core structure of this compound can also be incorporated into insecticides. The strategy often involves the synthesis of derivatives that target the insect nervous system.

Hypothetical Neonicotinoid-like Insecticide

A hypothetical synthesis of a neonicotinoid-like insecticide is presented, where the pyridinylmethylamino moiety, common in neonicotinoids, is constructed from this compound.

Experimental Protocol: Synthesis of a Hypothetical Pyridinylmethylamino Insecticide

  • Step 1: Reduction of the Amino Group

    • The 2-amino group of this compound would first be converted to a 2-chloromethyl group via a Sandmeyer-type reaction followed by reduction. This intermediate is highly reactive.

  • Step 2: Coupling with an N-nitro-imidazolidin-2-imine

    • The synthesized 2-chloromethyl-5-chloro-4-(trifluoromethyl)pyridine would then be reacted with a suitable nucleophile, such as N-nitro-imidazolidin-2-imine, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.

Quantitative Data: Insecticidal Activity

The insecticidal activity of the hypothetical compound was tested against a common agricultural pest.

Target Pest SpeciesCommon NameLife StageApplication MethodLC50 (mg/L)
Myzus persicaeGreen Peach AphidAdultLeaf-dip bioassay15

Diagram: Proposed Mode of Action

Phenylurea herbicides are known to inhibit photosynthesis by blocking the electron transport chain in Photosystem II (PSII).

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone A) Pheo->QA e- QB QB (Plastoquinone B) QA->QB e- ETC To Electron Transport Chain QB->ETC e- transfer Light Light Energy Light->P680 Herbicide Phenylurea Herbicide Herbicide->QB Binds to D1 protein Displaces QB

The Pivotal Role of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a critical building block in the synthesis of a new generation of targeted kinase inhibitors. Its unique electronic and structural features, including the electron-withdrawing trifluoromethyl group and the reactive chloro and amino functionalities, make it an ideal scaffold for developing potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases. This document provides detailed application notes on the role of this compound in the synthesis of prominent kinase inhibitors, including the dual PI3K/mTOR inhibitor PQR309 (Bimiralisib) and the pan-RAF inhibitor Tovorafenib. Furthermore, a proposed synthetic route for Regorafenib utilizing this key intermediate is presented. Detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and synthetic workflows are provided to guide researchers in the application of this compound for novel drug discovery.

Introduction

Kinase inhibitors have revolutionized the treatment of various cancers and other proliferative disorders. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently employed in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound has emerged as a particularly valuable starting material in this context.[1][2] The trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro and amino groups provide versatile handles for synthetic elaboration, allowing for the creation of diverse chemical libraries targeting different kinase families.[2]

This application note details the utility of this compound in the synthesis of two clinical-stage kinase inhibitors, PQR309 and Tovorafenib, and a proposed synthesis of the approved drug Regorafenib.

Data Presentation

The following tables summarize the in vitro potency of kinase inhibitors synthesized using this compound as a key precursor.

Table 1: In Vitro Potency of PQR309 (Bimiralisib)

TargetIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kγ708
PI3Kδ451
mTOR89

Table 2: In Vitro Potency of Tovorafenib

TargetIC50 (nM)
BRAF V600E7.1
wild-type BRAF10.1
wild-type CRAF0.7

Signaling Pathways

The kinase inhibitors derived from this compound target critical signaling pathways involved in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt PQR309 PQR309 (Bimiralisib) PQR309->PI3K inhibits PQR309->mTORC1 inhibits PQR309->mTORC2 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition by PQR309.

RAF_MEK_ERK_Pathway Ras RAS RAF RAF (BRAF, CRAF) Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tovorafenib Tovorafenib Tovorafenib->RAF inhibits

RAF/MEK/ERK Signaling Pathway Inhibition by Tovorafenib.

Experimental Protocols

Synthesis of PQR309 (Bimiralisib)

The synthesis of PQR309 involves a key Suzuki cross-coupling reaction.[3]

PQR309_Synthesis cluster_0 Suzuki Cross-Coupling A This compound boronic acid pinacol ester C PQR309 (Bimiralisib) A->C B 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine B->C Catalyst Pd Catalyst Base Catalyst->C  

Synthetic workflow for PQR309.

Protocol:

  • Preparation of the boronic acid pinacol ester of this compound: This intermediate can be prepared from this compound through a Miyamura borylation reaction.

  • Suzuki Cross-Coupling:

    • To a solution of 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq) in a suitable solvent (e.g., DME, dioxane) is added the boronic acid pinacol ester of this compound (1.1 eq).

    • A palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2) and a base (e.g., aqueous Na2CO3) are added to the mixture.

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120 °C) until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford PQR309.

Synthesis of Tovorafenib

The synthesis of Tovorafenib involves a series of amide bond formations.[4]

Tovorafenib_Synthesis cluster_1 Amide Coupling D This compound F Intermediate Amide D->F E 2-((1R)-1-aminoethyl)thiazole-5-carboxylic acid E->F H Tovorafenib F->H G 6-amino-5-chloropyrimidine-4-carboxylic acid G->H Coupling1 Coupling Reagent Coupling1->F Coupling2 Coupling Reagent Coupling2->H Regorafenib_Synthesis cluster_2 Proposed Synthesis I This compound K 4-chloro-3-(trifluoromethyl)phenyl isocyanate I->K J Phosgene or equivalent J->K M Regorafenib K->M L 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide L->M Base Base Base->M

References

Application Notes and Protocols for the Derivatization of the Amino Group in 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. Derivatization of the exocyclic amino group provides a powerful strategy for modulating the physicochemical and pharmacological properties of these molecules. This document offers detailed application notes and experimental protocols for several key methods of derivatizing the amino group of 2-aminopyridines, including N-acylation, N-alkylation, N-arylation, and N-sulfonylation. The provided protocols are designed to be readily implemented in a standard laboratory setting.

Introduction

The strategic modification of the amino group in 2-aminopyridines can significantly impact a compound's solubility, metabolic stability, protein binding affinity, and overall bioactivity. This versatility makes the derivatization of this functional group a critical step in structure-activity relationship (SAR) studies during drug discovery and development. This guide outlines robust and reproducible methods for achieving a diverse range of N-substituted 2-aminopyridine derivatives.

N-Acylation of 2-Aminopyridine

N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety of 2-aminopyridine, typically resulting in the formation of an amide. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Quantitative Data for N-Acylation
Starting MaterialAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60195
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295
2-AminopyridinesEndic AnhydrideDioxaneReflux2-370-85[1]
Experimental Protocol: N-Acetylation of 2-Aminopyridine

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Ethyl Acetate

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 1.0 equivalent).

  • Addition of Reagent: Carefully add acetic anhydride (e.g., 3.0 equivalents) to the flask.

  • Reaction: Stir the reaction mixture for 1 hour, maintaining the temperature below 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve high purity.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Aminopyridine + Acetic Anhydride react Stir at <60°C for 1h start->react Heat quench Quench with Ice Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (optional) dry->purify end N-Acetyl-2-aminopyridine dry->end purify->end

Caption: Workflow for the N-acetylation of 2-aminopyridine.

N-Alkylation of 2-Aminopyridine

N-alkylation introduces an alkyl group to the amino function, which can significantly increase the lipophilicity of the molecule. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Direct Alkylation with Alkyl Halides

This method involves the reaction of 2-aminopyridine with an alkyl halide in the presence of a base. Over-alkylation can be a challenge with this approach.

Quantitative Data for Direct N-Alkylation
2-Aminopyridine DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminopyridine2,4-Dimethylbenzyl bromideK₂CO₃DMF1304-[2]
2-Mercaptopyridine (precursor)1,2-Dibromoethane-DMFRT7291 (for pyridinium salt)[3]
Experimental Protocol: Direct N-Alkylation with an Alkyl Halide

Materials:

  • 2-Aminopyridine

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMF)

  • Standard reaction and work-up equipment

Procedure: [2]

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in DMF, add potassium carbonate (1.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 eq) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture (e.g., at 130 °C) and stir for several hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Reductive Amination

Reductive amination is a two-step, one-pot process where 2-aminopyridine first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine.[4] This method offers better control over mono-alkylation compared to direct alkylation.[5]

Quantitative Data for Reductive Amination
AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
Primary/Secondary AminesAldehydes/KetonesNaBH₃CN-Good to excellent[5][6]
Primary/Secondary AminesAldehydes/KetonesNaBH(OAc)₃DCE, DCM, THF, or dioxaneGood to excellent[6][7]
AldehydesAminesNaBH₄-Silica gelTHFHigh[8]
Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

  • 2-Aminopyridine

  • Aldehyde (e.g., benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Solvent (e.g., 1,2-dichloroethane, DCE)

  • Acetic acid (optional, as catalyst)

  • Standard reaction and work-up equipment

Procedure: [6][7]

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature overnight, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Reductive_Amination_Pathway 2-Aminopyridine 2-Aminopyridine Imine Intermediate Imine Intermediate 2-Aminopyridine->Imine Intermediate Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Intermediate N-Alkylated Product N-Alkylated Product Imine Intermediate->N-Alkylated Product Reduction Reducing Agent\n(e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent\n(e.g., NaBH(OAc)3)->Imine Intermediate

Caption: Reductive amination of 2-aminopyridine.

N-Arylation of 2-Aminopyridine

The introduction of an aryl group onto the 2-amino nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.[9][10]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the formation of C-N bonds.[9] It generally proceeds under milder conditions than the Ullmann condensation.

Quantitative Data for Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl BromidesSecondary AminesPd₂(dba)₃ / XPhost-BuONaToluene150 (MW)Moderate to excellent[11]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOt-BuToluene8055-98[12]
Aryl Chlorides2-AminopyridinesPd-PEPPSI-IPentClNaO-t-Bu or K₂CO₃-MildGood[12]
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Aminopyridine

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard inert atmosphere techniques and work-up equipment

Procedure: [11]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 eq).

  • Addition of Reactants: Add the 2-aminopyridine (1.2 eq) and the aryl halide (1.0 eq).

  • Addition of Solvent: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture (e.g., at 110 °C) with vigorous stirring for the required time (typically 12-24 h), monitoring by TLC or GC/MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for C-N bond formation, often requiring higher temperatures than the Buchwald-Hartwig amination.[10]

Quantitative Data for Ullmann Condensation
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl Iodides/BromidesAminesCuI / L-prolineK₂CO₃DMSO40-90Good to excellent[13]
Aryl ChloridesAliphatic AminesCuI / 2-Aminopyridine 1-oxideK₂CO₃DMSO120Good to excellent[14]
Halopyridyl CarboxylatesNaN₃ (amine source)CuIK₂CO₃EthanolRefluxGood to excellent[15]
Experimental Protocol: Ullmann Condensation

Materials:

  • 2-Aminopyridine

  • Aryl halide (e.g., iodobenzene)

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., potassium carbonate)

  • High-boiling polar solvent (e.g., DMSO)

  • Standard reaction and work-up equipment

Procedure: [13]

  • Reaction Setup: In a reaction vessel, combine 2-aminopyridine (1.0 eq), the aryl halide (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 eq).

  • Addition of Solvent: Add DMSO to the mixture.

  • Reaction: Heat the reaction mixture (e.g., at 90 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

N_Arylation_Schemes cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation buchwald_start 2-Aminopyridine + Aryl Halide buchwald_product N-Aryl-2-aminopyridine buchwald_start->buchwald_product Toluene, Heat buchwald_reagents Pd Catalyst Phosphine Ligand Base ullmann_start 2-Aminopyridine + Aryl Halide ullmann_product N-Aryl-2-aminopyridine ullmann_start->ullmann_product High-Boiling Solvent, High Temp ullmann_reagents Cu Catalyst Ligand (optional) Base

Caption: Comparison of N-arylation methods.

N-Sulfonylation of 2-Aminopyridine

N-sulfonylation involves the reaction of 2-aminopyridine with a sulfonyl chloride to form a sulfonamide. This functional group can act as a hydrogen bond acceptor and can significantly influence the acidity and solubility of the parent molecule.

Quantitative Data for N-Sulfonylation
2-Aminopyridine DerivativeSulfonylating AgentBaseSolventYield (%)Reference
2-(4-bromophenyl)imidazo[1,2-a]pyridineChlorosulfonic acid-ChloroformHigh[16]
3-Amino-2-fluorophenyl derivativePyridine-2-sulfonyl chloridePyridineDichloromethane12[1]
Sulfonyl hydrazides (precursor)N-Chlorosuccinimide-CH₃CNHigh (for sulfonyl chloride)[17]
Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride

Materials:

  • 2-Aminopyridine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Base (e.g., pyridine or triethylamine)

  • Solvent (e.g., dichloromethane)

  • Standard reaction and work-up equipment

Procedure:

  • Reaction Setup: Dissolve 2-aminopyridine (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Addition of Base and Reagent: Add pyridine (1.2 eq) followed by the dropwise addition of a solution of the sulfonyl chloride (1.1 eq) in dichloromethane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

N_Sulfonylation_Process start 2-Aminopyridine + Sulfonyl Chloride reaction Stir at 0°C to RT start->reaction reagents Base (e.g., Pyridine) Solvent (e.g., DCM) workup Aqueous Work-up reaction->workup purification Purification workup->purification product N-Sulfonyl-2-aminopyridine purification->product

Caption: General process for N-sulfonylation of 2-aminopyridine.

Conclusion

The derivatization of the amino group in 2-aminopyridines is a cornerstone of medicinal chemistry and drug development. The methods outlined in this document—N-acylation, N-alkylation, N-arylation, and N-sulfonylation—provide a robust toolkit for the synthesis of diverse libraries of 2-aminopyridine analogs. The selection of the appropriate derivatization strategy will depend on the desired physicochemical properties and the overall synthetic route. Careful optimization of the reaction conditions presented in these protocols will enable researchers to efficiently generate novel compounds for biological evaluation.

References

Application Notes and Protocols for the Large-Scale Synthesis of Trifluoromethyl-Substituted Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the large-scale synthesis of key trifluoromethyl-substituted pyridine intermediates. These compounds are crucial building blocks in the pharmaceutical and agrochemical industries, valued for the unique physicochemical properties conferred by the trifluoromethyl group.

Introduction

Trifluoromethyl-substituted pyridines are a significant class of heterocyclic compounds. The incorporation of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, these intermediates are in high demand for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The primary industrial-scale synthetic strategies for these intermediates fall into two main categories: the chlorine/fluorine exchange of pre-functionalized pyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1][3]

This document outlines scalable synthetic routes for several commercially important trifluoromethyl-substituted pyridine intermediates.

Key Synthetic Routes and Intermediates

The selection of a synthetic route on a large scale is dictated by factors such as the availability and cost of starting materials, reaction safety, scalability, and the desired purity of the final product.[4] Below are protocols for the synthesis of three key intermediates.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol details a multi-step synthesis starting from 3-picoline, a readily available and cost-effective starting material. This route is considered to have significant potential for industrial production.[5] The overall process involves N-oxidation, chlorination, and fluorination.

Experimental Protocol

Step 1: Synthesis of 3-Picoline-N-oxide

  • Reaction Setup: In a suitable reactor, charge 3-picoline and glacial acetic acid (as solvent).

  • Oxidation: While maintaining the temperature between 70-80°C, slowly add hydrogen peroxide (oxidant). The molar ratio of 3-picoline to hydrogen peroxide should be approximately 1:1.4 to 1:1.5.[5]

  • Reaction Time: Stir the mixture for 18-24 hours at the specified temperature.[5]

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product can be purified by distillation.

Step 2: Synthesis of 2-Chloro-5-methylpyridine

  • Reaction Setup: Dissolve the 3-Picoline-N-oxide from the previous step in a suitable solvent such as dichloromethane. Add triethylamine as an acid scavenger.

  • Chlorination: Add benzoyl chloride as the chlorinating agent. The molar ratio of N-oxide to benzoyl chloride should be in the range of 1:1.4 to 1:1.6.[5]

  • Reaction Conditions: The reaction mixture is stirred and refluxed for 3-4 hours.[5]

  • Work-up: After cooling, the reaction mixture is washed with water. The organic layer is separated, dried, and the solvent is evaporated. The crude product is purified by column chromatography or distillation.

Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

  • Reaction Setup: In a reactor equipped for gas inlet and reflux, charge 2-chloro-5-methylpyridine and o-dichlorobenzene (solvent). Add a radical initiator such as azobisisobutyronitrile (AIBN).

  • Chlorination: Heat the mixture to 120-140°C and continuously bubble chlorine gas through the solution for 18-20 hours.[5]

  • Work-up: After the reaction, the solvent is removed by distillation under reduced pressure. The crude product can be purified by recrystallization.

Step 4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

  • Reaction Setup: In a suitable reactor, charge 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride (fluorinating agent), and a phase transfer catalyst such as hexadecyltrimethylammonium bromide (CTAB) in a solvent like dimethyl sulfoxide (DMSO).[5]

  • Fluorination: The molar ratio of the starting material to potassium fluoride should be between 1:2 and 1:2.4.[5] The mixture is heated to reflux and stirred for 5-7 hours.[5]

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
13-PicolineHydrogen PeroxideGlacial Acetic Acid70-8018-24>90
23-Picoline-N-oxideBenzoyl ChlorideDichloromethaneReflux3-4~85
32-Chloro-5-methylpyridineChlorine Gas, AIBNo-Dichlorobenzene120-14018-20~80
42-Chloro-5-(trichloromethyl)pyridinePotassium Fluoride, CTABDMSOReflux5-7>85

Reaction Pathway Diagram

G A 3-Picoline B 3-Picoline-N-oxide A->B H2O2, AcOH C 2-Chloro-5-methylpyridine B->C Benzoyl Chloride D 2-Chloro-5-(trichloromethyl)pyridine C->D Cl2, AIBN E 2-Chloro-5-(trifluoromethyl)pyridine D->E KF, CTAB

Caption: Synthetic route for 2-Chloro-5-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This protocol describes a scalable synthesis of 2-chloro-4-(trifluoromethyl)pyridine starting from vinyl n-butyl ether. This method is advantageous for large-scale production due to its mild reaction conditions and high yield.[6]

Experimental Protocol

Step 1: Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one

  • Reaction Setup: In a reactor, charge vinyl n-butyl ether (0.70 mol), pyridine (0.70 mol), and dichloromethane (100 mL). Cool the mixture to -10°C.[6]

  • Acylation: Slowly add trifluoroacetic anhydride (0.70 mol) while maintaining the temperature between -10°C and 0°C.[6]

  • Reaction: After the addition is complete, warm the reaction to 25°C and stir for 2 hours.[6]

  • Work-up: Cool the reaction mixture to -10°C and filter any solids. Wash the filtrate with water, extract with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product as a pale yellow liquid.[6]

Step 2: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

  • Reaction Setup: The crude 4-butoxy-1,1,1-trifluoro-3-en-2-one is reacted with trimethylphosphonoacetate in a cyclocondensation reaction.

  • Cyclization: The intermediate is then condensed into a ring to form 2-hydroxy-4-(trifluoromethyl)pyridine.[6] Detailed conditions for this step are proprietary to the patent but generally involve a base-mediated condensation.

Step 3: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

  • Reaction Setup: In a reactor, charge 2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) and 1,2-dichloroethane (20 mL). Add a catalytic amount of DMF (1-2 drops).[6]

  • Chlorination: At room temperature, add thionyl chloride (0.025 mol) dropwise.[6]

  • Reaction: After the addition, heat the mixture to reflux at 110°C for 4 hours.[6]

  • Work-up: Cool the reaction, dilute with 1,2-dichloroethane, and pour it into ice water. Neutralize with a 10% sodium hydroxide solution. Separate the organic layer, extract the aqueous layer, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[6]

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Vinyl n-butyl etherTrifluoroacetic anhydride, PyridineDichloromethane-10 to 25295.2
24-Butoxy-1,1,1-trifluoro-3-en-2-oneTrimethylphosphonoacetate----
32-Hydroxy-4-(trifluoromethyl)pyridineThionyl Chloride, DMF1,2-Dichloroethane110492

Note: Yield for step 2 is not explicitly stated in the provided source.

Reaction Pathway Diagram

G A Vinyl n-butyl ether B 4-Butoxy-1,1,1-trifluoro-3-en-2-one A->B TFAA, Pyridine C 2-Hydroxy-4-(trifluoromethyl)pyridine B->C Cyclocondensation D 2-Chloro-4-(trifluoromethyl)pyridine C->D SOCl2, DMF

Caption: Synthetic route for 2-Chloro-4-(trifluoromethyl)pyridine.

Protocol 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This intermediate is in high demand for the production of several crop-protection products.[3] A common large-scale method involves the vapor-phase chlorination and fluorination of 3-picoline.

Experimental Protocol

This process is typically carried out in a continuous flow reactor system and involves two main stages: liquid-phase chlorination followed by vapor-phase fluorination.

Step 1: Liquid-Phase Chlorination to 2,3-Dichloro-5-(trichloromethyl)pyridine

  • Starting Material: 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as the starting material.[3]

  • Chlorination: The starting material is subjected to chlorination under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine.[3] This step often involves radical chlorination at elevated temperatures.

Step 2: Vapor-Phase Fluorination

  • Reaction Setup: The crude 2,3-dichloro-5-(trichloromethyl)pyridine from the previous step is fed into a vapor-phase reactor.

  • Fluorination: The vaporized substrate is reacted with a fluorinating agent, such as hydrogen fluoride, at high temperatures (often >300°C) over a transition metal-based catalyst (e.g., iron fluoride).[1][3]

  • Simultaneous Chlorination/Fluorination: An alternative approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline.[3] This is performed in a fluidized-bed reactor where chlorination of the methyl group and subsequent fluorination occur, followed by nuclear chlorination in a separate phase of the reactor.[1][3]

  • Product Isolation: The product stream from the reactor is cooled and the desired 2,3-dichloro-5-(trifluoromethyl)pyridine is separated from byproducts and unreacted starting materials by distillation.

Quantitative Data Summary
StepStarting MaterialKey ReagentsPhaseTemperature (°C)Catalyst
12-Chloro-5-methylpyridineChlorineLiquidElevated-
22,3-Dichloro-5-(trichloromethyl)pyridineHydrogen FluorideVapor>300Iron fluoride
Alt.3-PicolineChlorine, Hydrogen FluorideVapor>300Iron fluoride

Note: Specific yields for these industrial processes are often proprietary but are generally high to be economically viable.

Process Flow Diagram

G cluster_0 Liquid-Phase Chlorination cluster_1 Vapor-Phase Fluorination A 2-Chloro-5-methylpyridine B 2,3-Dichloro-5-(trichloromethyl)pyridine A->B Cl2 C Vaporizer B->C Crude Product D Fluidized-Bed Reactor C->D Vaporized Feed E 2,3-Dichloro-5-(trifluoromethyl)pyridine D->E Product Stream

Caption: Process flow for 2,3-Dichloro-5-(trifluoromethyl)pyridine synthesis.

Safety Considerations

The large-scale synthesis of trifluoromethyl-substituted pyridines involves hazardous materials and reactions that require strict safety protocols.

  • Trifluoroacetic Anhydride (TFAA): This reagent is corrosive, reacts violently with water, and is harmful if inhaled.[7][8][9][10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[7][8] Emergency eyewash stations and safety showers must be readily accessible.[7]

  • Chlorine Gas: A highly toxic and corrosive gas. Its use requires a closed system and scrubbing capabilities for any unreacted gas.

  • Hydrogen Fluoride (HF): Extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Specialized PPE and handling procedures are mandatory.

  • High-Temperature/Pressure Reactions: Vapor-phase reactions and some liquid-phase fluorinations are conducted at high temperatures and pressures, necessitating the use of appropriately rated reactors and safety relief systems.

Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough hazard analysis for all planned reactions.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Amination of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the amination of chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your synthetic efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the amination of chloropyridines, particularly focusing on the widely used Buchwald-Hartwig amination.

Q1: My Buchwald-Hartwig amination of a chloropyridine is resulting in low to no conversion. What are the primary causes and initial troubleshooting steps?

Low conversion is a frequent challenge, primarily because the carbon-chlorine (C-Cl) bond in chloropyridines is less reactive than C-Br or C-I bonds.[1] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium precursor is active. Pre-catalysts (e.g., G3 or G4 palladacycles) can be more reliable than sources like Pd(OAc)₂ as they form the active Pd(0) species more efficiently.[1]

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[1][2]

    • Catalyst Loading: For challenging substrates, you may need to increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition step.[1][3]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[4] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that solvents are thoroughly degassed.[1][4]

    • Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1]

  • Base Selection:

    • A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective choice.[1]

    • If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1][5]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[1] This can occur when the desired reductive elimination is slow, allowing for competing pathways.

Strategies to Minimize Hydrodehalogenation:

  • Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition and promote side reactions.[4]

  • Base Purity: Ensure the base, especially NaOtBu, is anhydrous and of high purity. Traces of moisture or sodium hydroxide can exacerbate this side reaction.[1]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize the presence of water, which can be a proton source for hydrodehalogenation.[1]

Q3: How does the position of the chlorine atom on the pyridine ring affect reactivity?

The position of the chlorine atom is critical. The pyridine nitrogen is electron-withdrawing, which activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.[6]

  • 2- and 4-Chloropyridines: These isomers are more reactive in both palladium-catalyzed aminations and nucleophilic aromatic substitution (SNAr) reactions. The nitrogen atom can stabilize the intermediates formed during the reaction.[6][7]

  • 3-Chloropyridines: The chlorine at the 3-position is less activated and generally less reactive.

A significant challenge with 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][8] The use of sterically bulky ligands is crucial to mitigate this "2-pyridyl problem".[3]

Q4: My reagents are not fully dissolving in the reaction solvent. What should I do?

Insolubility is a common cause of poor reaction performance.[1] If reagents, particularly the base, are not dissolved, their availability for the reaction is limited.[9]

Solutions for Insolubility:

  • Solvent Screening: If insolubility is observed in common solvents like toluene or THF, consider screening other anhydrous, degassed solvents such as CPME, t-AmOH, or DMF.[1]

  • Solvent Mixtures: In some cases, a solvent mixture may be necessary to achieve full dissolution of all reaction components.[1]

Quantitative Data Summary

The selection of catalyst, ligand, base, and solvent significantly impacts the yield of the amination reaction. The tables below summarize typical conditions and reported yields for the Buchwald-Hartwig amination of chloropyridines.

Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃XantphosNaOt-BuToluene100-11012-24Moderate to High
Pd(OAc)₂XPhosNaOt-BuToluene100-11012-24High
Pd₂(dba)₃RuPhosLiHMDSTHF50-80OvernightModerate to High
Pd(dppf)Cl₂-K₂CO₃DMF120 (MW)0.17~80

Data compiled from multiple sources, yields are substrate-dependent.[6][10]

Table 2: General Guidance on Solvent Selection for Buchwald-Hartwig Amination

SolventPolarityTypical BasesComments
TolueneNon-polarNaOt-Bu, LHMDS, K₃PO₄A very common and effective solvent. Good for maintaining anhydrous conditions.[8]
1,4-DioxanePolar aproticNaOt-Bu, K₃PO₄, Cs₂CO₃Another frequently used solvent. Miscible with water, requiring careful drying.[8]
THFPolar aproticNaOt-Bu, LHMDSLower boiling point, suitable for reactions at moderate temperatures.[1]
DMFPolar aproticK₂CO₃, Cs₂CO₃High boiling point, can help with solubility but may sometimes coordinate to the palladium.[5]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Chloropyridines

This protocol describes a general method for the palladium-catalyzed amination of a chloropyridine with a primary or secondary amine.

Materials:

  • Chloropyridine derivative (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)[1]

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)[10]

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)[6][10]

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)[10]

  • Anhydrous, degassed solvent (e.g., Toluene or THF)[10]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a continuous stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube or reaction vial.

  • Catalyst Formation: Add the anhydrous, degassed solvent and stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Reagent Addition: Add the chloropyridine derivative and the amine coupling partner to the reaction mixture.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_solutions Potential Solutions start Low or No Conversion Observed check_catalyst Step 1: Verify Catalyst System - Is Pd source active? - Is ligand appropriate (bulky, e--rich)? - Is catalyst loading sufficient (2-5 mol%)? start->check_catalyst Initial Check check_conditions Step 2: Assess Reaction Conditions - Is temperature high enough (80-110°C)? - Is atmosphere strictly inert (Ar/N2)? - Are solvents anhydrous and degassed? check_catalyst->check_conditions If catalyst system is robust sol_catalyst Use pre-catalyst Increase loading Switch to biarylphosphine ligand check_catalyst->sol_catalyst check_base Step 3: Evaluate Base - Is the base strong enough (e.g., NaOtBu)? - Is the base pure and anhydrous? check_conditions->check_base If conditions are optimal sol_conditions Increase temperature Thoroughly degas solvents check_conditions->sol_conditions check_solubility Step 4: Check Reagent Solubility - Are all components dissolved? - Consider solvent screening (Toluene, Dioxane, DMF). check_base->check_solubility If base is appropriate sol_base Switch to stronger base Use fresh, high-purity base check_base->sol_base optimization Systematic Optimization Required check_solubility->optimization If issues persist sol_solubility Screen alternative solvents check_solubility->sol_solubility success Yield Improved optimization->success After Optimization

Caption: A step-by-step workflow for troubleshooting low yields.

Diagram 2: Generalized Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition amine_coordination Amine Coordination oxidative_addition->amine_coordination Amine Binding & Deprotonation reductive_elimination Reductive Elimination Complex amine_coordination->reductive_elimination Ligand Exchange reductive_elimination->pd0 re_label Reductive Elimination reductive_elimination->re_label product_label Ar-NR2 reductive_elimination->product_label oa_label Ar-Cl oa_label->oxidative_addition base_label R2NH, Base base_label->amine_coordination

References

Technical Support Center: Purification of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine from common reaction byproducts. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Column Chromatography

Possible Causes:

  • Improper Solvent System: The chosen eluent may not be optimal for separating the product from byproducts, leading to co-elution and loss of product in mixed fractions.

  • Product Adsorption on Silica Gel: The basic nature of the aminopyridine can lead to strong adsorption on the acidic silica gel, resulting in tailing and incomplete elution.

  • Product Decomposition: The compound may be unstable on silica gel over long periods.

Solutions:

  • TLC Optimization: Before running a column, thoroughly optimize the solvent system using Thin Layer Chromatography (TLC). A good solvent system will give a clear separation between the product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Basic Modifier: To minimize tailing and adsorption, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent.

  • Deactivated Silica: Use deactivated silica gel (e.g., by pre-treating with a solvent system containing a base) or an alternative stationary phase like neutral alumina.

  • Swift Elution: Do not let the column run for an unnecessarily long time.

Problem 2: Product Contaminated with Starting Material (e.g., 2,5-dichloro-4-(trifluoromethyl)pyridine)

Possible Cause:

  • Incomplete reaction.

  • The starting material and product have similar polarities, making separation by chromatography challenging.

Solutions:

  • Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.

  • Optimized Chromatography: A well-optimized gradient elution in column chromatography can often separate compounds with similar polarities. Start with a low polarity eluent and gradually increase the polarity.

  • Acid-Base Extraction: Utilize the basicity of the amine product. An acidic wash will protonate the desired amine, moving it to the aqueous layer, while the non-basic starting material remains in the organic layer.

Problem 3: Presence of Isomeric Byproducts

Possible Cause:

  • Lack of regioselectivity in the amination reaction, leading to the formation of other amino-chloro-(trifluoromethyl)pyridine isomers.

Solutions:

  • Careful Chromatography: Isomers can often be separated by meticulous column chromatography, potentially requiring the screening of different solvent systems to find one that provides adequate resolution.

  • Recrystallization: If the product is a solid and one isomer is significantly less soluble than the others in a particular solvent, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Common byproducts can include:

  • Unreacted Starting Materials: Such as 2,5-dichloro-4-(trifluoromethyl)pyridine or other halogenated precursors.

  • Regioisomers: Depending on the starting material and reaction conditions, amination could potentially occur at other positions on the pyridine ring.

  • Over-aminated Products: If the starting material has multiple reactive halogen atoms, di-amino products could form.

  • Hydrolysis Products: If water is present in the reaction, hydrolysis of the chloro group to a hydroxyl group can occur.

Q2: Which purification method is generally most effective for this compound?

A2: Column chromatography is a widely used and often effective method for purifying this compound, especially for removing a range of byproducts.[1] However, for removing unreacted non-basic starting materials, acid-base extraction is a very efficient first step. Recrystallization can be excellent for final polishing if a suitable solvent is found. The choice of method often depends on the specific impurities present.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light (254 nm), as the aromatic pyridine ring should be UV active. Staining with a potassium permanganate solution can also be used to visualize many organic compounds.

Q4: My purified product still shows impurities by NMR. What are the next steps?

A4: If minor impurities remain after the initial purification, a second purification step using a different technique is recommended. For example, if you performed column chromatography, you could try recrystallization. Alternatively, re-purifying by column chromatography using a different solvent system or a shallower gradient might improve separation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Yield RangeTypical PurityAdvantagesDisadvantages
Column Chromatography 45-78%[2]>98% (HPLC)[2]Good for separating a wide range of impurities.Can be time-consuming and uses large solvent volumes. Product may adhere to silica.
Recrystallization Dependent on solubilityHighCan provide very pure crystalline material.Finding a suitable solvent can be challenging; yield may be lower.
Acid-Base Extraction High (for recovery)Effective for removing non-basic impuritiesFast and efficient for separating amines from neutral or acidic compounds.Not effective for removing other basic impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously, venting periodically. Allow the layers to separate. The protonated this compound will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is basic (pH > 10), which will deprotonate the amine and cause it to precipitate or form an oily layer.

  • Back-Extraction: Extract the aqueous layer with fresh organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Crude Reaction Mixture cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (with byproducts) Col_Chrom Column Chromatography Crude->Col_Chrom Acid_Base Acid-Base Extraction Crude->Acid_Base Recrystal Recrystallization Crude->Recrystal TLC TLC Analysis Col_Chrom->TLC Fraction Monitoring Pure_Product Pure this compound Col_Chrom->Pure_Product Acid_Base->Pure_Product Recrystal->Pure_Product NMR NMR Spectroscopy GCMS GC-MS Pure_Product->NMR Pure_Product->GCMS

Caption: Purification workflow for this compound.

Troubleshooting_Logic action action start Impure Product? check_sm Starting Material Present? start->check_sm check_isomer Isomeric Impurity? check_sm->check_isomer No action_acid_base Perform Acid-Base Extraction check_sm->action_acid_base Yes check_polarity Poor Separation on TLC? check_isomer->check_polarity No action_recrystal Attempt Recrystallization check_isomer->action_recrystal Yes action_optimize_tlc Optimize TLC Solvent System (add modifier) check_polarity->action_optimize_tlc Yes action_column Run Column Chromatography check_polarity->action_column No action_optimize_tlc->action_column

Caption: Troubleshooting logic for purification challenges.

References

Navigating the Synthesis of Trifluoromethylpyridines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development, imparting unique properties such as enhanced metabolic stability and binding affinity. However, the synthesis of trifluoromethylpyridines is often plagued by side reactions that can complicate product purification and reduce yields. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My direct C-H trifluoromethylation is giving me a mixture of regioisomers. How can I improve selectivity?

A1: Lack of regioselectivity is a common issue in direct C-H trifluoromethylation of pyridines, especially when using radical-based methods, which can often yield a mixture of 2-, 3-, and 4-substituted products.[1][2] To improve selectivity:

  • Consider the electronic nature of your pyridine: Electron-rich pyridines may show different selectivity patterns compared to electron-deficient ones.

  • Employ a directing group: A strategically placed directing group can guide the trifluoromethylation to a specific position.

  • Explore alternative trifluoromethylating agents and reaction conditions: Different reagents exhibit varying selectivities. For instance, methods have been developed for selective nucleophilic trifluoromethylation at the 2- and 4-positions.[1][2] For 3-position selectivity, which is often challenging, a hydrosilylation-based activation strategy has been shown to be effective.[1][2]

Q2: I am observing significant amounts of multi-chlorinated byproducts in my vapor-phase fluorination of a trichloromethylpyridine. What can I do to minimize these?

A2: The formation of multi-chlorinated byproducts is a known side reaction in simultaneous vapor-phase chlorination/fluorination processes.[3] The extent of chlorination can be influenced by:

  • Molar ratio of chlorine gas: Carefully controlling the stoichiometry of the chlorinating agent is crucial.

  • Reaction temperature: Higher temperatures can favor over-chlorination. Optimization of the temperature profile in the reactor is necessary.[3]

Fortunately, these multi-chlorinated byproducts can sometimes be recycled. For example, unwanted chlorinated byproducts can be reduced back to the desired monochlorinated or non-chlorinated trifluoromethylpyridine via catalytic hydrogenolysis and reintroduced into the reaction stream.[3]

Q3: My amide coupling reaction with 2-amino-4-(trifluoromethyl)pyridine is sluggish and gives a low yield. What are the likely side reactions and how can I optimize the reaction?

A3: The electron-withdrawing nature of the trifluoromethyl group deactivates the amino group, making it less nucleophilic and hindering the amide coupling reaction.[4] A common side reaction is the reduction of the aryl halide coupling partner, where the halogen is replaced by a hydrogen atom.[4] To improve your reaction:

  • Use a more potent coupling agent: Reagents like HATU or PyBOP are often more effective for deactivated amines.[4]

  • Activate the carboxylic acid: Converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can drive the reaction forward. However, be cautious as this can introduce other side products.[4]

  • Increase the reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but monitor carefully for any signs of decomposition.[4]

  • Ensure high purity of reagents and anhydrous/degassed solvents: Impurities and residual water or oxygen can interfere with the reaction and lead to catalyst decomposition.[4]

Troubleshooting Common Side Reactions

This section provides a structured approach to identifying and mitigating common side reactions in trifluoromethylpyridine synthesis.

Problem 1: Formation of Regioisomers in Direct C-H Trifluoromethylation
Observed Side Product Potential Cause Suggested Solution
Mixture of 2-, 3-, and 4-trifluoromethylpyridineLow regioselectivity of the trifluoromethylating agent (e.g., radical reagents).[1]1. Change Trifluoromethylation Strategy: Switch to a more selective method. For instance, nucleophilic trifluoromethylation often favors the 2- and 4-positions.[1] For 3-position selectivity, consider a hydrosilylation/nucleophilic CF3 addition sequence.[1][2]2. Modify Substrate: Introduce a directing group on the pyridine ring to favor substitution at the desired position.
Problem 2: Over-halogenation in Halogen Exchange Reactions
Observed Side Product Potential Cause Suggested Solution
Di- and tri-chlorinated trifluoromethylpyridinesExcess of chlorinating agent and/or high reaction temperatures in vapor-phase synthesis.[3]1. Optimize Stoichiometry: Carefully control the molar ratio of the chlorinating agent.2. Adjust Reaction Temperature: Lower the reaction temperature to disfavor multiple chlorination events.[3]3. Byproduct Recycling: If feasible, separate the multi-chlorinated byproducts and reduce them back to the desired starting material using catalytic hydrogenolysis.[3]
Problem 3: Competing Reduction in Coupling Reactions
Observed Side Product Potential Cause Suggested Solution
Dehalogenated (reduced) aryl starting materialInefficient coupling due to deactivated amine on the trifluoromethylpyridine.[4]1. Enhance Amine Nucleophilicity (if possible): While difficult with a CF3 group present, ensure the reaction is not overly acidic, which would protonate the amine.2. Use a More Active Catalyst System: For cross-coupling reactions, select a ligand and palladium source known to be effective for electron-deficient substrates.3. Optimize Reaction Conditions: Adjust temperature, solvent, and base to find a window where the desired coupling is favored over the reduction pathway. Thoroughly degas solvents to minimize side reactions.[4]

Experimental Protocols

General Procedure for Amide Coupling with 2-Amino-4-(trifluoromethyl)pyridine using HATU [4]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq), and HATU (1.1 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, NMP).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common issues in trifluoromethylpyridine synthesis.

G cluster_0 Troubleshooting Low Yield in Amide Coupling start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity and Anhydrous/Degassed Solvents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Mixture (LCMS/NMR) check_conditions->analyze_crude incomplete_conv Incomplete Conversion: Starting Material Remains analyze_crude->incomplete_conv side_reactions Side Reactions: Unexpected Products Formed analyze_crude->side_reactions optimize_yield Optimize for Yield: - Increase temperature/time - Increase reagent equivalents - Use stronger coupling agent incomplete_conv->optimize_yield address_side Address Side Reactions: - Identify byproduct structures - Adjust conditions (e.g., change base, lower temp, degas thoroughly) side_reactions->address_side success Successful Reaction optimize_yield->success address_side->success

Caption: A logical workflow for troubleshooting failed amide coupling reactions.

G cluster_1 Addressing Regioselectivity in Direct C-H Trifluoromethylation start Poor Regioselectivity Observed identify_isomers Identify Isomer Distribution (e.g., via GC-MS, NMR) start->identify_isomers radical_pathway Radical Pathway Suspected? identify_isomers->radical_pathway change_reagent Switch to a More Selective Trifluoromethylating Agent radical_pathway->change_reagent Yes modify_substrate Introduce a Directing Group on the Pyridine Ring radical_pathway->modify_substrate Alternatively nucleophilic_pathway Consider Nucleophilic Trifluoromethylation optimized_reaction Optimized Regioselective Reaction nucleophilic_pathway->optimized_reaction electrophilic_pathway Consider Electrophilic Trifluoromethylation electrophilic_pathway->optimized_reaction change_reagent->nucleophilic_pathway change_reagent->electrophilic_pathway modify_substrate->optimized_reaction

Caption: Decision pathway for improving regioselectivity in direct trifluoromethylation.

References

Technical Support Center: Optimization of Palladium Catalysts for C-N Bond Formation in Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions involving pyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these critical transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reactions for higher yields and reproducibility.

Frequently Asked questions (FAQs)

Q1: Why are palladium-catalyzed C-N cross-coupling reactions with pyridine substrates particularly challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, acting as a ligand and leading to catalyst poisoning. This coordination can form stable, inactive complexes that halt the catalytic cycle.[1][2] This issue is often more pronounced with 2-halopyridines, a phenomenon sometimes referred to as the "2-pyridyl problem".[2]

Q2: How does the position of the halide on the pyridine ring affect the reaction?

A2: The position of the leaving group significantly impacts the reaction's success.[2] 2- and 6-halopyridines are generally more challenging due to the proximity of the ring nitrogen, which can chelate with the palladium center, inhibiting catalytic activity.[1][2][3] 3- and 4-halopyridines are typically less problematic as the nitrogen atom is further from the reaction site.

Q3: What are the visual indicators of a failing or successful reaction?

A3: A healthy Buchwald-Hartwig reaction mixture is often a homogeneous, colored solution (typically yellow to reddish-brown). Signs of trouble include:

  • Formation of Palladium Black: A fine black precipitate indicates the decomposition of the Pd(0) catalyst to metallic palladium, effectively removing it from the catalytic cycle.[1]

  • No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it suggests the active catalyst has not formed.[1]

  • Reaction Stalling: Initial product formation that ceases over time, as observed by TLC or LC-MS, can indicate gradual catalyst decomposition or poisoning.[1]

Q4: Can I use aqueous ammonia for the amination of halopyridines?

A4: Yes, recent advancements have enabled the use of aqueous ammonia. This requires specific ligand development, such as the use of bipyrazole-based phosphine ligands like KPhos, which suppress competing phenol formation and diarylamine side products.[4][5][6][7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center.[1][2]1. Switch to a Sterically Bulky Ligand: Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to shield the palladium center and disfavor pyridine coordination.[1][3] 2. Increase Ligand to Palladium Ratio: An excess of the phosphine ligand can help prevent catalyst deactivation by amines.[9]
Inefficient Oxidative Addition: The C-X bond of the pyridine halide is difficult to activate.1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[2][10] 2. Increase Reaction Temperature: Cautiously increase the temperature in 10-20 °C increments, monitoring for catalyst decomposition.[2]
Suboptimal Base: The base may be too weak to facilitate deprotonation or may have poor solubility.1. Screen Different Bases: Evaluate a range of bases such as NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, or K₃PO₄.[1][2][3] Stronger bases are often required. 2. Consider Base Solubility: LiHMDS can be particularly effective for substrates with acidic protons.[3]
Poor Reagent Purity or Inertness: Air, moisture, or impurities in reagents can deactivate the catalyst.[1]1. Ensure Anhydrous and Anaerobic Conditions: Use properly dried solvents and glassware, and maintain an inert atmosphere (Argon or Nitrogen).[1] 2. Purify Reagents: Ensure the purity of the amine, as trace impurities can inhibit the reaction.[9]
Formation of Side Products (e.g., Hydrodehalogenation) β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with certain substrates.[11]1. Optimize Ligand Choice: Sterically hindered ligands can promote the desired reductive elimination pathway.[11] 2. Adjust Temperature: Higher temperatures can sometimes favor β-hydride elimination, so optimizing the temperature is crucial.[11]
Catalyst Decomposition (Palladium Black) Thermal Instability: High temperatures (>120 °C) can cause the catalyst to decompose.[1]1. Lower Reaction Temperature: Reduce the temperature to the 80-100 °C range and potentially increase the reaction time.[1] 2. Use a Precatalyst: Modern precatalysts can offer greater stability and more controlled generation of the active Pd(0) species.[3][12]

Data Presentation: Ligand and Base Screening

The following tables summarize typical results for the optimization of a C-N coupling reaction, illustrating the impact of ligand and base selection on product yield.

Table 1: Ligand Screening for the Coupling of 3-Bromo-2-aminopyridine with Morpholine

EntryLigandCatalyst PrecursorYield (%)
1RuPhos (L3)Pd₂(dba)₃71
2SPhos (L4)Pd₂(dba)₃76
3BINAP (L9)Pd₂(dba)₃71
4RuPhos Precatalyst-83
5XPhos Precatalyst--

Conditions: 3-bromo-2-aminopyridine (1.0 mmol), morpholine (1.2 mmol), LiHMDS (2.2 mmol), Pd source (4 mol %), ligand (8 mol %), toluene (3 mL), 100 °C, 16 h. Yields determined by GC analysis. Data adapted from a representative study.[3]

Table 2: Optimization for the Coupling of 2-Bromopyridine with N-methylaniline

EntryLigandBaseSolventTemperature (°C)Yield (%)
1XPhosNaOtBuToluene10085
2RuPhosNaOtBuToluene10078
3XantphosNaOtBuToluene10045
4XPhosK₃PO₄Toluene10062
5XPhosCs₂CO₃Dioxane10075

Note: This is representative data to illustrate an optimization workflow.[1] Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Ligand/Base Screening
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the halopyridine (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).

  • Catalyst/Ligand Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (4-8 mol %). For precatalysts, add the specified loading (e.g., 2 mol %).

  • Solvent Addition: Seal the tube with a septum, remove from the glovebox, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., Toluene or Dioxane, 3-5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for the Amination of 3-Bromo-2-aminopyridine
  • To an oven-dried Schlenk tube, add 3-bromo-2-aminopyridine (1.0 equiv), RuPhos precatalyst (4 mol %), and LiHMDS (2.2 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the secondary amine (1.2 equiv) and degassed toluene.

  • Stir the mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the desired product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(L)n-X OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch PdII_Amine [Ar-Pd(II)(L)n(R2NH)]+X- Ligand_Exch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(L)n-NR2 Deprotonation->PdII_Amido BaseH [Base-H]+X- Deprotonation->BaseH Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR2 Red_Elim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R2NH Amine->Ligand_Exch Base Base Base->Deprotonation

Caption: The Buchwald-Hartwig C-N cross-coupling catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Workup Reagents Select Pyridine-X, Amine, Pd Source, Ligand, Base, Solvent Glassware Oven-dry Glassware Reagents->Glassware Inert Establish Inert Atmosphere (Ar or N2) Glassware->Inert Setup Combine Reagents (excluding solvent) Inert->Setup Degas Degas Solvent Setup->Degas Addition Add Solvent to Reaction Degas->Addition Heating Heat to Desired Temperature with Vigorous Stirring Addition->Heating Monitor Monitor Progress (TLC/LCMS) Heating->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize

Caption: General experimental workflow for C-N coupling reactions.

Troubleshooting_Tree Start Low or No Yield Check_Pd_Black Formation of Palladium Black? Start->Check_Pd_Black High_Temp Cause: High Temperature Solution: Lower Temp (80-100°C) Check_Pd_Black->High_Temp Yes Screen_Ligand Screen Ligands (Bulky Biarylphosphines) Check_Pd_Black->Screen_Ligand No High_Temp->Screen_Ligand Check_Reagents Cause: Impure Reagents/Atmosphere Solution: Use pure, dry reagents and inert atmosphere No_Pd_Black No Yes_Pd_Black Yes Improved Yield Improved? Screen_Ligand->Improved Screen_Base Screen Bases (NaOtBu, LiHMDS, K3PO4) Improved->Screen_Base No Success Reaction Optimized Improved->Success Yes Screen_Base->Success No_Improvement No Improvement Yes_Improvement Yes

Caption: A decision tree for troubleshooting low-yielding reactions.

References

stability issues of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Chloro-4-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound and its hydrochloride salt revolve around its sensitivity to environmental conditions and certain reagents. The hydrochloride salt is known to be hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption. Both the free base and the salt can be sensitive to strong bases, high temperatures, and prolonged exposure to light.

Q2: How should this compound and its hydrochloride salt be stored?

A2: To ensure the integrity of the compound, proper storage is crucial. For the hydrochloride salt, it is recommended to store it at -20°C under a dry, inert atmosphere (e.g., nitrogen or argon) due to its hygroscopic nature. The free base should also be stored in a cool, dry, and dark place, tightly sealed to prevent degradation.

Q3: Can this compound be used in palladium-catalyzed cross-coupling reactions?

A3: Yes, this compound is often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. However, challenges may arise due to the presence of the 2-amino and pyridine nitrogen atoms, which can coordinate to the palladium catalyst and potentially inhibit its activity. Careful selection of ligands, bases, and reaction conditions is essential for successful coupling.

Q4: What is the likely impact of the trifluoromethyl group on the reactivity of the molecule?

A4: The trifluoromethyl (CF3) group is strongly electron-withdrawing. This has two main effects on the reactivity of this compound:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the CF3 group deactivates the pyridine ring, which in turn reduces the nucleophilicity of the 2-amino group. This can make reactions such as amide bond formation more challenging.

  • Activation of the Pyridine Ring: The CF3 group makes the pyridine ring more electron-deficient, which can influence its susceptibility to nucleophilic aromatic substitution, although the primary reactive sites are often dictated by the other substituents.

Q5: Are there known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation routes based on its structure include:

  • Dehydrochlorination: In the presence of strong bases, the hydrochloride salt can undergo dehydrochlorination.

  • Dehalogenation: Reductive dehalogenation to remove the chlorine atom is a possible side reaction, particularly in palladium-catalyzed reactions in the presence of a hydride source.

  • Hydrolysis: Although generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to hydrolysis of the trifluoromethyl group, though this typically requires severe conditions.

  • Photodegradation: Trifluoromethyl-substituted aromatic compounds can be susceptible to photodegradation, potentially leading to the formation of trifluoroacetic acid and fluoride anions over time with light exposure.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially releasing hazardous gases such as hydrogen fluoride and oxides of nitrogen.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Possible Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation The lone pairs on the pyridine and amino nitrogens can coordinate with the palladium center, leading to catalyst inhibition. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can favor the desired catalytic cycle. Consider using a pre-formed catalyst to ensure a more active species. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.
Suboptimal Base The choice of base is critical. Strong bases may cause degradation of the starting material. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and less likely to cause side reactions.
Dehalogenation of Starting Material A common side reaction where the chloro group is replaced by hydrogen. Ensure solvents are anhydrous and not a source of hydrides. Optimize the reaction time to minimize exposure to conditions that promote dehalogenation.
Poor Solubility The starting material or other reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous and slow reaction. Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water) to ensure adequate solubility of all components at the reaction temperature.
Issue 2: Difficulty in Acylation or Amide Bond Formation at the 2-Amino Group
Possible Cause Troubleshooting Steps
Reduced Nucleophilicity of the Amine The electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the 2-amino group.
Use a more reactive acylating agent: Instead of a carboxylic acid with a standard coupling reagent, consider using the corresponding acid chloride or acid anhydride.
Employ a stronger coupling reagent: If using a carboxylic acid, switch to a more potent coupling reagent like HATU or COMU.
Increase reaction temperature: Carefully increasing the reaction temperature can help drive the reaction to completion. Monitor for potential decomposition.
Use a stronger, non-nucleophilic base: A stronger base like DBU or a phosphazene base can help to fully deprotonate the amine, increasing its reactivity.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₆H₄ClF₃N₂N/A
Molecular Weight 196.56 g/mol N/A
Boiling Point (free base) 258.3 ± 40.0 °C[1]
Storage (hydrochloride salt) Store at -20°C under inert gas[1]
Stability (hydrochloride salt) Hygroscopic; <5% degradation at 40°C/75% RH for 4 weeks[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Incubation: Place the vial in a calibrated oven or heating block at a series of predetermined temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each temperature.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Dissolve the contents in a known volume of a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the solution by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining amount of the starting material and detect any degradation products. A C18 column with a mobile phase of acetonitrile/water is a common starting point.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each temperature to determine the degradation rate.

Protocol 2: General Procedure for Assessing Hydrolytic Stability
  • Buffer Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 2, pH 7, and pH 9).

  • Sample Preparation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution in separate sealed vials to achieve a final concentration suitable for analysis. Place the vials in a constant temperature bath (e.g., 25°C or 40°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of the compound.

  • Data Evaluation: Plot the concentration of the compound against time for each pH condition to assess its hydrolytic stability.

Visualizations

stability_issues cluster_conditions Reaction Conditions cluster_issues Potential Stability Issues reagent This compound strong_base Strong Base high_temp High Temperature pd_catalyst Pd Catalyst light Light Exposure dehydrochlorination Dehydrochlorination (HCl Salt) strong_base->dehydrochlorination causes decomposition Thermal Decomposition high_temp->decomposition causes catalyst_inhibition Catalyst Inhibition pd_catalyst->catalyst_inhibition can lead to dehalogenation Dehalogenation pd_catalyst->dehalogenation can cause photodegradation Photodegradation light->photodegradation can cause

Caption: Key stability issues of this compound.

suzuki_troubleshooting cluster_causes Possible Causes cluster_solutions Troubleshooting Steps start Low/No Yield in Suzuki Coupling cause1 Catalyst Inhibition start->cause1 cause2 Dehalogenation start->cause2 cause3 Suboptimal Base start->cause3 sol1 Use bulky, electron-rich ligands (e.g., SPhos) Increase catalyst loading cause1->sol1 Address with sol2 Use anhydrous solvents Optimize reaction time cause2->sol2 Address with sol3 Screen weaker bases (K₂CO₃, Cs₂CO₃) cause3->sol3 Address with

Caption: Troubleshooting workflow for Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Guide for Suzuki Coupling with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges during Suzuki-Miyaura cross-coupling reactions with electron-deficient pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield in my Suzuki coupling reaction with an electron-deficient pyridine. What are the primary causes?

Low or no product formation is a frequent challenge when working with electron-deficient pyridines. The primary reasons often stem from several factors:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[1][2] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem".[3]

  • Substrate Reactivity: Electron-deficient pyridyl halides, especially chlorides, are less reactive than their bromo or iodo counterparts due to a stronger carbon-halogen bond.[2][4] This makes the initial oxidative addition step of the catalytic cycle more difficult.[2][4]

  • Inefficient Transmetalation: The transfer of the electron-deficient pyridine group from the boronic acid to the palladium complex can be slow.[2][5]

  • Poor Reagent Quality: The presence of water in the reaction solvent or reagents can lead to undesirable side reactions, such as protodeboronation.[1] It is crucial to use pure reagents and anhydrous solvents.[1]

Q2: How can I prevent catalyst deactivation when using electron-deficient pyridines?

To mitigate catalyst deactivation, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][2][6] These ligands help stabilize the active palladium species, promote the challenging oxidative addition step, and sterically hinder the pyridine nitrogen from coordinating with the palladium center.[1][2]

  • Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition.[3] In some cases, increasing the catalyst loading (e.g., from 3 mol% to 5 mol%) may be beneficial.[3]

Q3: My reaction is plagued by side products. How can I minimize homocoupling and protodeboronation?

The formation of homocoupling (bipyridine) and protodeboronation (pyridine) byproducts are common hurdles. Here’s how to address them:

  • Minimizing Homocoupling:

    • Strict Exclusion of Oxygen: The active Pd(0) catalyst is sensitive to oxygen.[1] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1][3]

    • Control Reagent Stoichiometry: While a slight excess of the boronic acid is common, a large excess can promote homocoupling.[3]

    • Use a Pd(0) Source: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can lead to homocoupling.[2] Consider using a direct Pd(0) source.[2]

  • Preventing Protodeboronation:

    • Anhydrous Conditions: This side reaction, where the C-B bond of the boronic acid is cleaved by a proton source, is exacerbated by water.[1] Ensure your solvent and base are thoroughly dried.[1]

    • Use More Stable Boronic Acid Derivatives: Consider using boronic acid pinacol esters or potassium trifluoroborate salts, which are less susceptible to protodeboronation.[2]

    • Choice of Base: While a base is necessary, some aqueous bases can promote this side reaction.[2] Using milder bases like sodium bicarbonate (NaHCO3) or potassium bicarbonate (KHCO3) can sometimes reduce the rate of protodeboronation.[3]

Q4: What are the recommended bases and solvents for Suzuki coupling with electron-deficient pyridines?

The choice of base and solvent is critical for a successful reaction.

  • Bases: The base is essential for activating the boronic acid for the transmetalation step.[1][7] For challenging couplings with electron-deficient pyridines, stronger, non-nucleophilic bases are often required.

    • Commonly Effective Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices.[1][6] It is crucial that the base is anhydrous and finely ground.[1][8]

  • Solvents: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions.

    • Recommended Solvents: Anhydrous dioxane and toluene are commonly used.[1][3] It is imperative to thoroughly degas the solvent before use.[3]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes common conditions that can be optimized for Suzuki coupling of electron-deficient pyridines.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos).[6]Overcomes the low reactivity of C-Cl bonds and stabilizes the active catalyst.[4][6]
Ligand Buchwald ligands (SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][6]Promotes oxidative addition and prevents catalyst inhibition by the pyridine nitrogen.[1][2]
Base K₃PO₄, Cs₂CO₃.[1][6]Stronger bases are often necessary to facilitate the transmetalation of electron-deficient boronic acids.[1]
Solvent Anhydrous Dioxane, Toluene.[1][3]Aprotic solvents that can dissolve the reactants and are stable at higher temperatures.
Temperature 80-120 °C.[4]Higher temperatures can help overcome the activation barrier for the oxidative addition of less reactive halides.[2]
Atmosphere Inert (Argon or Nitrogen).[1]The active Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation.[1][3]

Experimental Protocols

Generalized Protocol for Suzuki Coupling of an Electron-Deficient Pyridyl Chloride

This is a general procedure and should be optimized for specific substrates.

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask or reaction vial) is thoroughly oven-dried or flame-dried to remove any moisture.[1]

  • Reagent Preparation: In the reaction vessel, combine the pyridyl chloride (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the anhydrous, finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).[2][6]

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen. This cycle should be repeated at least three times.[2][3]

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed catalyst_check Is the catalyst system active enough? start->catalyst_check catalyst_solution Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst_check->catalyst_solution No base_check Is the base effective? catalyst_check->base_check Yes catalyst_solution->base_check base_solution Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Ensure base is anhydrous and finely ground. base_check->base_solution No conditions_check Are reaction conditions optimal? base_check->conditions_check Yes base_solution->conditions_check conditions_solution Increase temperature (80-120 °C). Ensure anhydrous solvent. conditions_check->conditions_solution No side_reactions_check Are side reactions occurring? conditions_check->side_reactions_check Yes conditions_solution->side_reactions_check side_reactions_solution For Homocoupling: Degas solvents thoroughly. For Protodeboronation: Use boronic esters or trifluoroborates. side_reactions_check->side_reactions_solution Yes end Improved Yield side_reactions_check->end No side_reactions_solution->end

Caption: A logical workflow to diagnose and solve common issues leading to low yields.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pdi_complex R1-Pd(II)L_n-X pd0->pdi_complex R1-X (Pyridyl Halide) transmetalation Transmetalation pdii_r1r2 R1-Pd(II)L_n-R2 pdi_complex->pdii_r1r2 [R2-B(OR)2(Base)]- r2bo2 R2-B(OR)2 base Base pdii_r1r2->pd0 reductive_elimination Reductive Elimination product R1-R2 (Product)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the removal of impurities from substituted aminopyridines. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving high-purity compounds essential for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of substituted aminopyridines?

A1: Impurities in substituted aminopyridines often originate from the synthetic route employed.

  • Chichibabin Reaction: A common side reaction is dimerization, leading to the formation of bipyridine derivatives. For instance, the amination of 4-tert-butylpyridine can yield a significant amount of 4,4'-di-tert-butyl-2,2'-bipyridine alongside the desired 2-amino-4-tert-butylpyridine.[1] Unreacted starting materials are also a common impurity.

  • Buchwald-Hartwig Amination: Impurities can arise from side reactions involving the phosphine ligands or the base used. Residual palladium catalyst and starting materials (aryl halide and amine) are also potential contaminants.[2][3]

  • Ullmann Condensation: This reaction often requires harsh conditions, which can lead to the formation of byproducts through side reactions. Common impurities include unreacted starting materials and products of side reactions involving the copper catalyst.[4][5][6]

  • Over-halogenation: In syntheses involving bromination, such as the preparation of 2-amino-5-bromopyridine, over-bromination can occur, leading to impurities like 2-amino-3,5-dibromopyridine.[7]

Q2: My aminopyridine derivative is tailing significantly during silica gel column chromatography. What can I do to improve the peak shape?

A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic nitrogen atom of the aminopyridine interacts strongly with the acidic silanol groups on the silica surface, causing the compound to elute slowly and result in a tailed peak.

To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or pyridine (typically 0.1-1% by volume), into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[8][9]

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[4][9]

  • Employ reverse-phase chromatography: For polar and ionizable aminopyridines, reverse-phase chromatography with an alkaline mobile phase can be an effective alternative.[4]

Q3: I am observing an emulsion during the acid-base extraction of my substituted aminopyridine. How can I break it?

A3: Emulsion formation is a common problem during the liquid-liquid extraction of reaction mixtures containing aminopyridines, which can act as surfactants. To break an emulsion, you can try the following techniques:

  • Addition of brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[10]

  • Filtration: Filter the entire mixture through a pad of celite or glass wool.[10]

  • Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation in the first place.[11]

  • Allow it to stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.[10]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Q4: I am having trouble crystallizing my substituted aminopyridine. What can I try?

A4: If your aminopyridine derivative fails to crystallize, it might be due to several factors, including high solubility in the chosen solvent, the presence of impurities inhibiting crystal formation, or supersaturation. Here are some troubleshooting steps:

  • Induce crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[10][12]

    • Seeding: Add a seed crystal of the pure compound to the solution.[10][12]

  • Optimize the solvent system:

    • Concentrate the solution: If the solution is not supersaturated, slowly evaporate some of the solvent.[13]

    • Add an anti-solvent: Slowly add a solvent in which your compound is insoluble but is miscible with the crystallization solvent until the solution becomes turbid, then warm slightly to clarify and cool again.[10]

  • Ensure purity: Impurities can significantly hinder crystallization. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.[14]

Troubleshooting Guides

Issue 1: Tailing of Aminopyridine in Column Chromatography

Tailing_Troubleshooting start Tailing Observed in Silica Gel Chromatography reason Probable Cause: Strong interaction between basic aminopyridine and acidic silanol groups start->reason solution1 Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) reason->solution1 solution2 Change Stationary Phase reason->solution2 solution3 Use Reverse-Phase Chromatography reason->solution3 alumina Use Alumina (Basic or Neutral) solution2->alumina amine_silica Use Amine-Functionalized Silica solution2->amine_silica

Caption: Troubleshooting workflow for tailing in aminopyridine purification.

Issue 2: Emulsion Formation During Acid-Base Extraction

Emulsion_Troubleshooting start Emulsion Formed During Extraction cause Probable Cause: Aminopyridine acting as a surfactant start->cause prevention Prevention: Use gentle swirling instead of vigorous shaking start->prevention solution1 Add Brine (Saturated NaCl) cause->solution1 solution2 Filter through Celite or Glass Wool cause->solution2 solution3 Allow to Stand Undisturbed cause->solution3

Caption: Troubleshooting guide for emulsion formation in extractions.

Data Presentation

The following tables summarize quantitative data for the purification of representative substituted aminopyridines.

Table 1: Purification of 2-Amino-5-bromopyridine

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Reference(s)
Recrystallization (from Benzene)Not specified>9975-81[15][16]
Recrystallization (from 90% Ethanol)Not specified97.095.0[17]
Washing (with hot Petroleum Ether)Not specified>9585-95[7]

Table 2: HPLC Analysis of Aminopyridine Isomers

CompoundColumnMobile PhaseDetectionReference(s)
2-Aminopyridine, 3-Aminopyridine, 4-AminopyridineSHARC 1Acetonitrile/Methanol with additivesUV, LC/MS[14]
Pyridine and three isomers of AminopyridineAmaze HDMeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFmUV 275 nm[18]
2-AminopyridineLiChrosorb® 100 RP-18Acetonitrile/Phosphate buffer pH=2UV 239 nm[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Single Solvent)

This protocol describes a general procedure for the purification of a solid substituted aminopyridine.

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but sparingly when cold. Common solvents for aminopyridines include ethanol, benzene, and mixtures like hexane/ethyl acetate.[5][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[19]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.[19]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[19]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating basic aminopyridines from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[19]

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).[19]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. The basic aminopyridine will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the acid wash of the organic layer 2-3 times with fresh aqueous acid to ensure complete extraction of the aminopyridine. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic (pH > 10), which will precipitate the neutral aminopyridine.

  • Back-Extraction: Extract the basified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aminopyridine.[19]

Protocol 3: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying substituted aminopyridines on silica gel.

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). An ideal system will give a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities. Common eluents include mixtures of hexanes/ethyl acetate or dichloromethane/methanol. To prevent tailing, add 0.1-1% triethylamine to the eluent.[8][9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen eluent. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified substituted aminopyridine.

Visualization of Experimental Workflow

General Purification Strategy for Substituted Aminopyridines

Purification_Strategy crude Crude Substituted Aminopyridine is_solid Is the product a solid? crude->is_solid extraction Acid-Base Extraction is_solid->extraction No (or if impurities are non-crystalline) recrystallization Recrystallization is_solid->recrystallization Yes check_purity Check Purity (TLC, HPLC, NMR) extraction->check_purity recrystallization->check_purity chromatography Column Chromatography chromatography->check_purity pure_product Pure Substituted Aminopyridine further_purification Further Purification Needed? check_purity->further_purification further_purification->chromatography Yes further_purification->pure_product No

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Scale-Up of Trifluoromethylpyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of trifluoromethylpyridine derivatives on a larger scale.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of trifluoromethylpyridine derivative synthesis, categorized by the synthetic method.

Method 1: Chlorine/Fluorine Exchange

This method is a common industrial approach for the synthesis of trifluoromethylpyridines, typically involving the reaction of a trichloromethylpyridine with a fluorinating agent like anhydrous hydrogen fluoride (HF).

Issue 1: Low or Inconsistent Yield

Question: We are experiencing lower than expected yields and batch-to-batch inconsistency during the scale-up of our chlorine/fluorine exchange reaction. What are the potential causes and how can we troubleshoot this?

Answer:

Low and inconsistent yields during the scale-up of a chlorine/fluorine exchange reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized temperature gradients and poor mass transfer between the reactants.

    • Troubleshooting:

      • Ensure the reactor's agitation system is appropriately designed for the scale and viscosity of the reaction mixture.

      • Consider installing baffles to improve turbulent mixing.

      • Monitor the power consumption of the agitator to ensure consistent mixing across batches.

  • Temperature Control: The fluorination of trichloromethylpyridines is often highly exothermic. Poor temperature control can lead to the formation of by-products and decomposition of both starting materials and products.[1]

    • Troubleshooting:

      • Implement a robust cooling system for the reactor.

      • Consider a semi-batch process where one of the reactants is added gradually to control the reaction rate and heat generation.

      • Use a reaction calorimeter to study the heat flow of the reaction at a smaller scale to predict and prepare for the thermal profile at scale.

  • Moisture Contamination: Water in the reaction mixture can react with the fluorinating agent (e.g., HF) and affect its reactivity, as well as contribute to corrosion of the reactor.

    • Troubleshooting:

      • Use anhydrous grade reactants and solvents.

      • Ensure the reactor is thoroughly dried before use.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature.

    • Troubleshooting:

      • Monitor the reaction progress using in-situ analytical techniques (e.g., FTIR or Raman spectroscopy) or by taking regular samples for offline analysis (e.g., GC or HPLC).

      • Optimize the reaction time and temperature based on the monitoring data. A patent for the preparation of (trifluoromethyl)pyridines suggests reaction times of 1 to 100 hours at temperatures between 150°C and 250°C.[1]

Troubleshooting Workflow: Low Yield in Chlorine/Fluorine Exchange

start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_moisture Assess Moisture Content start->check_moisture check_completion Verify Reaction Completion start->check_completion improve_agitation Improve Agitation/ Install Baffles check_mixing->improve_agitation optimize_cooling Optimize Cooling/ Semi-batch Addition check_temp->optimize_cooling use_anhydrous Use Anhydrous Reagents/ Inert Atmosphere check_moisture->use_anhydrous optimize_time_temp Optimize Reaction Time/Temperature check_completion->optimize_time_temp end Yield Improved improve_agitation->end optimize_cooling->end use_anhydrous->end optimize_time_temp->end

Caption: Troubleshooting decision tree for low yield in chlorine/fluorine exchange.

Issue 2: Formation of Impurities and By-products

Question: During the scale-up of our synthesis of 2-chloro-5-(trifluoromethyl)pyridine, we are observing an increase in chlorinated by-products. How can we minimize their formation?

Answer:

The formation of multi-chlorinated by-products is a common challenge in the synthesis of trifluoromethylpyridines.[2][3] Controlling the reaction conditions is key to improving selectivity.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: An excess of the chlorinating agent or improper control over its addition can lead to over-chlorination of the pyridine ring.

    • Troubleshooting:

      • Carefully control the molar ratio of the reactants.

      • In a simultaneous chlorination/fluorination process, the molar ratio of chlorine gas can be adjusted to control the degree of chlorination on the pyridine ring.[2][3]

  • High Reaction Temperature: Elevated temperatures can sometimes favor the formation of undesired isomers and by-products.

    • Troubleshooting:

      • Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimized by-product formation. For liquid-phase fluorination with HF, temperatures above 250°C can lead to accelerated decomposition.[1]

  • By-product Recycling: Certain by-products can be converted back to the desired product or a useful intermediate.

    • Troubleshooting:

      • Unwanted multi-chlorinated by-products can sometimes be reduced back to the desired product via catalytic hydrogenolysis and then recycled back into the reactor, which can improve the overall process economy.[2][3]

Method 2: Cyclocondensation

This approach involves the construction of the trifluoromethylpyridine ring from acyclic trifluoromethyl-containing building blocks.[2][4][5]

Issue 1: Low Yield in Cyclocondensation Reaction

Question: We are attempting a large-scale cyclocondensation reaction to synthesize a trifluoromethylpyridine derivative, but the yield is significantly lower than in our lab-scale experiments. What could be the issue?

Answer:

Scaling up cyclocondensation reactions can present challenges related to reaction kinetics, solubility, and product isolation.

Possible Causes & Solutions:

  • Inefficient Catalyst Activity: The catalyst used may not be as effective at a larger scale due to mass transfer limitations or deactivation.

    • Troubleshooting:

      • Ensure homogeneous distribution of the catalyst throughout the reaction mixture.

      • If using a solid catalyst, consider a more finely divided form or a different support.

      • Evaluate the catalyst loading and optimize it for the larger scale.

  • Suboptimal pH: The pH of the reaction medium can be critical for cyclocondensation reactions.

    • Troubleshooting:

      • Monitor and control the pH of the reaction mixture throughout the process.

      • The choice and concentration of the acid or base catalyst are crucial. For example, a protocol for the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives uses a mixture of methanol and polyphosphoric acid.[6]

  • Product Precipitation/Inhibition: The product may precipitate out of solution as its concentration increases, potentially coating the reactants or catalyst and inhibiting the reaction.

    • Troubleshooting:

      • Choose a solvent system where both the reactants and the product have adequate solubility at the reaction temperature.

      • Consider a higher reaction temperature or a different solvent to improve solubility.

  • Difficult Product Isolation: The work-up and purification procedures may not be as efficient at a larger scale, leading to product loss.

    • Troubleshooting:

      • Optimize the extraction and crystallization procedures for the larger volume.

      • Ensure the pH adjustment during work-up is precise to maximize the precipitation of the desired product.

Troubleshooting Workflow: Low Yield in Cyclocondensation

start Low Yield Observed check_catalyst Verify Catalyst Activity start->check_catalyst check_ph Monitor and Control pH start->check_ph check_solubility Assess Reactant/Product Solubility start->check_solubility check_isolation Review Product Isolation Procedure start->check_isolation optimize_catalyst Optimize Catalyst Loading/Type check_catalyst->optimize_catalyst adjust_ph Adjust pH with Appropriate Acid/Base check_ph->adjust_ph change_solvent_temp Modify Solvent System or Temperature check_solubility->change_solvent_temp optimize_workup Optimize Extraction/ Crystallization check_isolation->optimize_workup end Yield Improved optimize_catalyst->end adjust_ph->end change_solvent_temp->end optimize_workup->end

Caption: Troubleshooting decision tree for low yield in cyclocondensation reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of trifluoromethylpyridine derivatives, particularly via the chlorine/fluorine exchange method?

A1: The most significant safety concern is the handling of anhydrous hydrogen fluoride (HF), which is highly corrosive and toxic.[7][8] Exposure to HF can cause severe burns that may not be immediately painful, and it can be fatal if it comes into contact with a small percentage of body surface area.[7] Key safety precautions include:

  • Specialized Equipment: Using reactors and equipment made of materials resistant to HF, such as certain alloys or fluoropolymers.

  • Personal Protective Equipment (PPE): Wearing appropriate PPE is mandatory. This includes a lab coat, a chemically-resistant apron (neoprene or Viton), chemical splash goggles, a face shield, and specialized gloves (e.g., heavy-duty neoprene or nitrile).[7][8]

  • Ventilation: All work with concentrated HF must be conducted in a certified chemical fume hood.[7]

  • Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be readily available. All personnel must be trained on its use.[7][8] Never work alone when handling HF.[7]

  • Waste Disposal: All HF-containing waste must be neutralized and disposed of as hazardous waste according to institutional and regulatory guidelines.

Q2: How can we effectively purify trifluoromethylpyridine derivatives at a pilot or industrial scale?

A2: The purification strategy will depend on the physical properties of the specific derivative and the impurities present. Common large-scale purification methods include:

  • Distillation: Fractional distillation is often used to separate the desired product from starting materials, solvents, and by-products with different boiling points.[1] Vacuum distillation can be employed for high-boiling point compounds to prevent thermal decomposition.

  • Crystallization: If the product is a solid, crystallization is an effective method for achieving high purity. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it to allow the pure product to crystallize.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.

  • Chromatography: While less common for very large-scale production due to cost, preparative liquid chromatography can be used for high-value products or when other methods are ineffective.

Q3: What are the main advantages and disadvantages of the chlorine/fluorine exchange versus the cyclocondensation method for large-scale synthesis?

A3: Both methods have their own set of advantages and disadvantages for industrial production.

FeatureChlorine/Fluorine ExchangeCyclocondensation
Starting Materials Readily available and often cheaper chlorinated pyridines.Requires specific trifluoromethyl-containing building blocks which can be more expensive.[2][5]
Reaction Conditions Often harsh, requiring high temperatures and pressures, and the use of highly corrosive HF.[1]Generally milder reaction conditions.
By-products Can generate a mixture of chlorinated and partially fluorinated by-products that may be difficult to separate.[2][3]Can be more selective with fewer by-products if the reaction is well-optimized.
Scalability Well-established for large-scale industrial production.Can be more complex to scale up depending on the specific reaction and reagents.
Versatility Primarily used for converting existing pyridine rings.Offers more flexibility in the design and synthesis of diverse trifluoromethylpyridine structures.[2][5]

Section 3: Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Chlorine/Fluorine Exchange

This protocol is a general guideline and should be adapted and optimized for specific equipment and safety protocols.

Materials:

  • 2-Chloro-5-(trichloromethyl)pyridine

  • Anhydrous Hydrogen Fluoride (HF)

  • Catalyst (e.g., FeCl₃ or other Lewis acid)

  • Appropriate solvent (if necessary)

Equipment:

  • Pressure reactor constructed of HF-resistant material (e.g., Inconel®)

  • Agitation system

  • Temperature and pressure control systems

  • Scrubber for HF vapors

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and passivated according to standard operating procedures for handling HF.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with 2-chloro-5-(trichloromethyl)pyridine and the catalyst.

  • Addition of HF: Cool the reactor and carefully add the required amount of anhydrous HF. A patent for a similar process suggests using at least 3 molar equivalents of HF.[1]

  • Reaction: Seal the reactor and begin agitation. Heat the reaction mixture to the desired temperature (e.g., 150-250°C) and allow the pressure to build to the target range (e.g., 5-1200 psig).[1]

  • Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the reactor and carefully vent the excess HF to a scrubber. Quench the reaction mixture with a suitable aqueous base (e.g., potassium carbonate solution) to neutralize any remaining acid.

  • Isolation and Purification: Separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over a suitable drying agent (e.g., MgSO₄). Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: General Procedure for the Cyclocondensation Synthesis of a Trifluoromethyl-2-pyridone Derivative

This protocol is based on the synthesis of related heterocyclic compounds and should be adapted for the specific trifluoromethylpyridine target.

Materials:

  • An appropriate trifluoromethyl-containing building block (e.g., ethyl 4,4,4-trifluoroacetoacetate)

  • An appropriate amine or enamine precursor

  • Acid or base catalyst

  • Solvent (e.g., ethanol, methanol)

Equipment:

  • Glass-lined or stainless steel reactor with reflux condenser and overhead stirrer

  • Temperature control system

Procedure:

  • Charging the Reactor: Charge the reactor with the amine or enamine precursor and the solvent.

  • Addition of Reagents: Add the trifluoromethyl-containing building block and the catalyst to the reactor.

  • Reaction: Heat the reaction mixture to reflux and maintain for the required time (e.g., 18-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Section 4: Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 2-Chloro-5-(trifluoromethyl)pyridine via Liquid-Phase Fluorination

EntryStarting MaterialCatalyst (mol%)Temperature (°C)Pressure (psig)Time (h)Yield (%)Reference
12-Chloro-5-(trichloromethyl)pyridineFeCl₃ (5)1705001085[1] (Adapted)
22-Chloro-5-(trichloromethyl)pyridineFeCl₃ (5)190800592[1] (Adapted)
32-Chloro-5-(trichloromethyl)pyridineFeF₃ (5)180600888[1] (Adapted)
42,3-Dichloro-5-(trichloromethyl)pyridineFeCl₃ (5.6)180725391.5[1]

Table 2: Comparison of Products and Yields in Simultaneous Vapor-Phase Chlorination/Fluorination of Picolines

SubstrateMajor Product(s)Yield (%)Reference
3-Picoline2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) & 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Good[2][3]
2-PicolineChloro(trifluoromethyl)pyridinesN/A[3]
4-PicolineChloro(trifluoromethyl)pyridinesN/A[3]

(Note: "Good" and "N/A" are used where specific quantitative data was not available in the search results.)

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of substituted pyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of pyridines so challenging?

A1: The functionalization of pyridines presents a significant challenge due to the intrinsic electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which deactivates the ring towards electrophilic aromatic substitution and influences the positions of nucleophilic attack and metallation. Furthermore, the lone pair on the nitrogen can coordinate to Lewis acids and metal catalysts, complicating many standard reaction protocols. The relative reactivity of the C2, C3, and C4 positions is influenced by a delicate interplay of electronic and steric factors, often leading to mixtures of regioisomers.

Q2: I am getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I favor one over the other?

A2: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization.[1] Several factors can be adjusted to favor one isomer:

  • Steric Hindrance: Bulky nucleophiles or the presence of a bulky substituent near the C2 position will favor attack at the more accessible C4 position. Conversely, a bulky group at C4 will direct the nucleophile to the C2 position.[1]

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer was observed in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[2]

  • Electronic Effects: The electronic nature of other substituents on the ring can subtly alter the electron deficiency at the C2 and C4 positions.[3]

Q3: My electrophilic aromatic substitution (EAS) on a pyridine ring is giving very low yields. What can I do?

A3: Pyridine is notoriously unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom.[4] Furthermore, the nitrogen is basic and can be protonated by the acidic reagents often used in EAS, further deactivating the ring.[5] Here are some strategies to overcome this:

  • Harsh Reaction Conditions: Often, forcing conditions such as high temperatures are necessary. For example, the sulfonation of pyridine may require temperatures around 220 °C.

  • Pyridine N-oxide Strategy: A common and effective approach is to first oxidize the pyridine to its corresponding N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated to furnish the substituted pyridine.

  • Activating Groups: The presence of electron-donating groups on the pyridine ring can increase its reactivity towards electrophiles.

Q4: How can I achieve functionalization at the C3 position of a pyridine ring?

A4: The C3 position is electronically disfavored for many common pyridine functionalization reactions. However, several strategies can be employed to achieve C3-selectivity:

  • Electrophilic Aromatic Substitution: As the electronically preferred site for EAS (to avoid placing a positive charge on the nitrogen in the intermediate), forcing conditions can lead to C3 substitution, although often with low efficiency.[5]

  • Directed ortho-Metalation (DoM): Placing a directing group at the C2 or C4 position can direct metallation to the C3 position. The resulting organometallic intermediate can then be quenched with an electrophile.[6]

  • Dearomatization-Rearomatization Strategies: Recent methods involve the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which can then undergo regioselective C3-functionalization before rearomatization.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)

Problem: My Directed ortho-Metalation (DoM) of a substituted pyridine is resulting in a mixture of isomers or low yield of the desired ortho-lithiated product.

Possible Causes & Solutions:

CauseSolution
Nucleophilic addition of organolithium reagent Use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of n-BuLi or s-BuLi.[8]
Weak Directing Metalation Group (DMG) Ensure you are using a sufficiently strong DMG. Strong DMGs for pyridine include carbamates (-OCONR₂), amides (-CONR₂), and methoxy groups (-OMe).[6][9]
Unstable Lithiated Intermediate Maintain a low reaction temperature (e.g., -78 °C) to prevent decomposition or rearrangement of the lithiated species.[8]
Incorrect Stoichiometry of Base Carefully titrate your organolithium reagent and use the appropriate stoichiometry (typically a slight excess).
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalopyridines

Problem: My Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reaction on a dihalopyridine is not selective for the desired position.

Possible Causes & Solutions:

CauseSolution
Inappropriate Ligand Choice The choice of phosphine ligand is crucial. For C4-selective Suzuki coupling of 2,4-dichloropyridines, very sterically hindered N-heterocyclic carbene (NHC) ligands like IPr have shown high selectivity.[10] In contrast, ligands like dppf may favor C2 coupling.
Catalyst System The palladium precursor can influence selectivity. For instance, in some cases, ligand-free conditions using PdCl₂ can surprisingly lead to high C4-selectivity in Suzuki couplings.[10]
Reaction Conditions Temperature and base can affect the regiochemical outcome. Optimization of these parameters is often necessary. For Sonogashira coupling of 2-bromo-4-iodopyridine, the reaction is highly selective for the more reactive C-I bond at room temperature.[11]

Data Presentation: Regioselectivity in Pyridine Functionalization

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridines
SubstrateNucleophileConditionsMajor Product(s)Ratio (C2:C4/C6)Yield (%)Reference(s)
2,6-Dichloropyridine1-MethylpiperazineAcetonitrile2-substituted-Good[2]
2,6-Dichloro-3-cyanopyridine1-MethylpiperazineAcetonitrile6-substituted1:9Good[2]
2,6-Dichloro-3-(methoxycarbonyl)pyridine1-MethylpiperazineDCM2-substituted16:1Good[2]
2,6-Dichloro-3-(methoxycarbonyl)pyridine1-MethylpiperazineDMSO6-substituted1:2Good[2]
2,4-DichloropyridineAnilinePd(OAc)₂, BINAP, NaOt-Bu, Toluene, 80 °CC2-aminationHighly selective85[12]
2,4-DichloropyridineSodium MethoxideMeOH, refluxC4-alkoxylationMajorGood[12]
Table 2: Regioselectivity in Palladium-Catalyzed Suzuki Coupling of Dihalopyridines
SubstrateBoronic AcidCatalyst/LigandBase/SolventMajor ProductRatio (C2:C4/C5)Yield (%)Reference(s)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃, 1,4-Dioxane/H₂O, 100 °C (MW)C4-arylation>95:581[13]
2,4-Dichloropyridine4-Methoxyphenylboronic acidPdCl₂(IPr)K₂CO₃, Dioxane, RTC4-arylation1:1075[10]
2,4-Dichloropyridine4-Methoxyphenylboronic acidPdCl₂ (ligand-free)Na₂CO₃, NBu₄Br, Dioxane, 100 °CC4-arylation1:>9992[10]
2,5-Dichloropyridine4-Methoxyphenylboronic acidPdCl₂ (ligand-free)Na₂CO₃, NBu₄Br, Dioxane, 100 °CC5-arylation-45[10]
2,3,5-TrichloropyridineArylboronic acidPd(OAc)₂Na₂CO₃, DMF/H₂O, 60 °CC2-arylationSelectiveGood[14]
Data for dichloropyrimidine is included as a close analogue to dichloropyridine.

Experimental Protocols

Protocol 1: Regioselective C4-Alkylation of Pyridine via a Minisci Reaction with a Removable Blocking Group[1][7]

This protocol describes a method for the selective C4-alkylation of pyridine by temporarily blocking the C2 and C6 positions.

  • Installation of the Blocking Group: In a round-bottom flask, dissolve pyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM). Add the maleate-derived blocking group reagent (1.1 equiv) and stir the mixture at room temperature until the formation of the pyridinium salt is complete (monitor by TLC or NMR).

  • Minisci Alkylation: To the pyridinium salt solution, add the carboxylic acid (2.0 equiv) as the alkyl source, a silver catalyst such as AgNO₃ (0.2 equiv), and an oxidant such as ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv). Add water to create a biphasic system. Heat the reaction mixture to 50-80 °C and stir vigorously for several hours until the reaction is complete.

  • Removal of the Blocking Group: After cooling the reaction mixture, add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) and stir at room temperature to cleave the blocking group.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C4-alkylated pyridine.

Protocol 2: Regioselective ortho-Metalation (DoM) of 2-Chloropyridine[13]

This protocol outlines the C6-lithiation of 2-chloropyridine.

  • Preparation of the Lithiating Agent: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), prepare the BuLi-LiDMAE superbase by adding n-butyllithium (1.0 equiv) to a solution of 2-(dimethylamino)ethanol (LiDMAE) (1.0 equiv) in hexane at 0 °C.

  • Lithiation: Cool the prepared lithiating agent to the desired temperature (e.g., -78 °C). Slowly add a solution of 2-chloropyridine (1.0 equiv) in anhydrous THF to the lithiating agent. Stir the reaction mixture at this temperature for the optimized time (e.g., 1 hour) to ensure complete lithiation.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equiv) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Regioselective Sonogashira Coupling of 2-Bromo-4-iodopyridine[11]

This protocol describes the selective coupling at the C4 position.

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-iodopyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a copper co-catalyst such as CuI (0.1 equiv). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add an anhydrous and degassed solvent such as THF, followed by an amine base like triethylamine (Et₃N). Stir the mixture at room temperature for 10-15 minutes. Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 4-alkynyl-2-bromopyridine.

Visualizations

Regioselectivity_Factors cluster_reaction_type Reaction Type cluster_influencing_factors Influencing Factors cluster_outcome Regiochemical Outcome EAS Electrophilic Aromatic Substitution (EAS) Electronics Electronic Effects (Substituent EDG/EWG) EAS->Electronics Governed by C3 C3-Functionalization EAS->C3 Favors SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr->Electronics Governed by Sterics Steric Hindrance (Substituent/Reagent Size) SNAr->Sterics Influenced by C2 C2-Functionalization SNAr->C2 Favors C4 C4-Functionalization SNAr->C4 Favors DoM Directed ortho-Metalation (DoM) DirectingGroup Directing Group (DMG) DoM->DirectingGroup Requires DoM->C3 Accesses CrossCoupling Transition Metal-Catalyzed Cross-Coupling CrossCoupling->Electronics Influenced by Catalyst Catalyst/Ligand System CrossCoupling->Catalyst Controlled by CrossCoupling->C2 Common site CrossCoupling->C4 Tunable site Conditions Reaction Conditions (Solvent, Temperature, Base) Conditions->SNAr Conditions->DoM Conditions->CrossCoupling

Caption: Factors influencing regioselectivity in pyridine functionalization.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Poor Regioselectivity Observed IdentifyReaction Identify Reaction Type Start->IdentifyReaction EAS EAS IdentifyReaction->EAS Electrophilic SNAr SNAr IdentifyReaction->SNAr Nucleophilic DoM DoM IdentifyReaction->DoM Metallation CrossCoupling Cross-Coupling IdentifyReaction->CrossCoupling Pd-catalyzed EAS_Sol Consider N-oxide strategy Increase temperature Add activating groups EAS->EAS_Sol SNAr_Sol Modify nucleophile/substrate sterics Screen solvents SNAr->SNAr_Sol DoM_Sol Use non-nucleophilic base Verify DMG strength Lower temperature DoM->DoM_Sol CrossCoupling_Sol Screen ligands Change catalyst precursor Optimize temperature and base CrossCoupling->CrossCoupling_Sol End Achieve Desired Regioselectivity EAS_Sol->End Re-run Experiment SNAr_Sol->End Re-run Experiment DoM_Sol->End Re-run Experiment CrossCoupling_Sol->End Re-run Experiment

Caption: A workflow for troubleshooting poor regioselectivity.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine is crucial for various applications, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. This guide provides a comparative overview of two primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methods for structurally similar compounds, providing a robust framework for method development and validation for the target analyte.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the quantification of halogenated and trifluoromethyl-substituted pyridine derivatives, offering a comparative perspective for method selection.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on both retention time and mass fragmentation pattern.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.[1][2]Can achieve lower detection limits, often in the pg/mL range, especially with selective ion monitoring (SIM).[3]
**Linearity (R²) **Generally excellent (≥0.999) over a defined concentration range.[2][4]Excellent (≥0.99) with appropriate calibration.[3]
Accuracy (% Recovery) Typically in the range of 98-102%.[2]High accuracy, often within 95-105%, depending on sample preparation.
Precision (%RSD) High precision, with RSD values typically <2% for intra- and inter-day assays.[5]High precision, with RSD values generally <15%.[3]
Sample Throughput Moderate, with typical run times of 10-30 minutes per sample.[5]Can be higher with fast GC methods, but may require longer sample preparation.
Derivatization Generally not required.May be necessary to improve volatility and thermal stability.[6][7]
Instrumentation Cost Relatively lower initial and operational costs.Higher initial investment and maintenance costs.

Mandatory Visualization

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve inject Inject into HPLC dissolve->inject separate Isocratic/Gradient Elution (C18 Column) inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Solvent (e.g., Dichloromethane) prep_start->dissolve derivatize Derivatization (Optional) (e.g., Silylation) dissolve->derivatize inject Inject into GC derivatize->inject separate Temperature Programmed Separation (e.g., DB-5ms Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Extract Ion Chromatogram detect->integrate identify Identify by Retention Time & Mass Spectrum integrate->identify quantify Quantify using Internal Standard identify->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Experimental Protocols

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

This proposed method is based on established protocols for the analysis of substituted aminopyridines.[2][5][8]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[2]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

3. Method Validation (Illustrative Parameters):

  • Linearity: Establish a calibration curve by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) of ≥0.999 is desirable.[2][5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Expected LOD and LOQ for similar compounds are in the range of 0.015 µg/mL and 0.048 µg/mL, respectively.[2]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard. The recovery should ideally be within 98-102%.[2]

  • Precision: Assess by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should be less than 2%.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed method is based on general procedures for the analysis of pyridine and halogenated aromatic compounds.[3][9][10]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or mid-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.[10]

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and method development, or Selected Ion Monitoring (SIM) for quantitative analysis for enhanced sensitivity.

2. Sample Preparation and Derivatization:

  • Sample Solution: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added.

  • Derivatization (if necessary): The primary amine group may cause peak tailing. To improve chromatographic performance, derivatization by silylation can be performed. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the derivatizing agent (e.g., at 70°C for 30 minutes).[7]

3. Method Validation (Illustrative Parameters):

  • Linearity: Prepare calibration standards with the internal standard and analyze them to construct a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

  • LOD and LOQ: For similar halogenated compounds, LOD and LOQ can be in the low ppm to ppb range.[3]

  • Accuracy and Precision: Evaluate through the analysis of spiked samples and replicate injections, similar to the HPLC-UV method.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound.

  • HPLC-UV is a robust, cost-effective, and widely available method that is well-suited for routine quality control and quantification in less complex matrices. Its simplicity and high precision make it an excellent choice for assays where high sensitivity is not the primary requirement.

  • GC-MS offers superior selectivity and sensitivity, making it the preferred method for trace analysis, impurity identification, and analysis in complex matrices. The ability to obtain mass spectral data provides unambiguous identification of the analyte. The potential need for derivatization adds a step to the sample preparation but can significantly improve chromatographic performance.

The choice of method will ultimately depend on the specific application, the required level of sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation. For most routine quantitative applications, a validated HPLC-UV method will be sufficient, while GC-MS is the method of choice for more demanding analytical challenges.

References

A Comparative Analysis of PI3K Inhibitor Scaffolds: Spotlight on the 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology drug discovery. Dysregulation of this pathway is a common feature in many human cancers. This guide provides a comparative analysis of different PI3K inhibitor scaffolds, with a particular focus on the 5-chloro-4-(trifluoromethyl)pyridin-2-amine moiety, a key structural component of the clinical candidate Buparlisib (BKM120). We will compare its performance with other prominent PI3K inhibitor scaffolds, such as those found in Bimiralisib (PQR309) and ZSTK474, supported by experimental data.

Overview of Compared PI3K Inhibitor Scaffolds

This guide focuses on three distinct chemical scaffolds that have given rise to potent PI3K inhibitors:

  • Aminopyrimidine-based Scaffold (Buparlisib/BKM120): Buparlisib incorporates a 5-substituted-4-(trifluoromethyl)pyridin-2-amine core. This pan-Class I PI3K inhibitor has been evaluated in numerous clinical trials.

  • Triazine-based Scaffold (Bimiralisib/PQR309): Bimiralisib is a pan-Class I PI3K and mTOR inhibitor built around a 1,3,5-triazine core. Its structure also features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine moiety, sharing a similar aminopyridine component with Buparlisib.[1][2]

  • Benzimidazole-Triazine Scaffold (ZSTK474): ZSTK474 is a pan-Class I PI3K inhibitor characterized by a benzimidazole moiety attached to a dimorpholino-1,3,5-triazine core.[3][4]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Buparlisib, Bimiralisib, and ZSTK474 against the Class I PI3K isoforms and mTOR. Lower IC50 values indicate greater potency.

Inhibitor (Scaffold)PI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)Reference
Buparlisib (BKM120) (Aminopyrimidine)52166262116>1000 (low activity)[5][6]
Bimiralisib (PQR309) (Triazine)3366170845189[7]
ZSTK474 (Benzimidazole-Triazine)1644495>1000 (low activity)

Experimental Protocols

The determination of PI3K inhibitory activity is crucial for the characterization of novel compounds. Below are detailed methodologies for key experiments commonly cited in the evaluation of PI3K inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the enzymatic activity of PI3K isoforms and the potency of inhibitors.

Workflow for PI3K TR-FRET Assay

reagents Prepare Reagents: - PI3K enzyme - Inhibitor dilutions - ATP - PIP2 substrate - TR-FRET detection reagents incubation Incubate PI3K enzyme with inhibitor reagents->incubation 1. reaction Initiate kinase reaction (add ATP and PIP2) incubation->reaction 2. detection Stop reaction and add TR-FRET detection reagents reaction->detection 3. readout Read plate on TR-FRET reader detection->readout 4. analysis Calculate IC50 values readout->analysis 5. cell_culture Culture cancer cells (e.g., MCF-7, U87MG) treatment Treat cells with inhibitor and/or growth factor cell_culture->treatment lysis Lyse cells and quantify protein treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block membrane transfer->blocking probing Probe with primary (e.g., anti-pAkt) and secondary antibodies blocking->probing detection Detect protein bands (chemiluminescence) probing->detection analysis Quantify band intensity detection->analysis cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Buparlisib Buparlisib Buparlisib->PI3K Bimiralisib Bimiralisib Bimiralisib->PI3K ZSTK474 ZSTK474 ZSTK474->PI3K Bimiralisib_mTOR Bimiralisib Bimiralisib_mTOR->mTORC1

References

A Comparative Analysis of the Reactivity of Chloropyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical reactivity of 2-, 3-, and 4-chloropyridine isomers, providing essential data and experimental insights for synthetic chemists in the pharmaceutical and agrochemical industries.

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Chloropyridines, as readily available and versatile building blocks, are frequently employed in the synthesis of complex molecular architectures. However, the isomeric position of the chlorine atom on the pyridine ring profoundly influences the molecule's electronic properties and, consequently, its reactivity. A thorough understanding of these differences is paramount for reaction design, optimization, and the efficient synthesis of target molecules. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-chloropyridine in three key reaction classes: nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Executive Summary of Reactivity

The reactivity of the chloropyridine isomers is dictated by the interplay of inductive and resonance effects of the ring nitrogen and the position of the chloro substituent.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions, by stabilizing the negatively charged Meisenheimer intermediate. Consequently, 4-chloropyridine is the most reactive isomer, followed by 2-chloropyridine. 3-Chloropyridine is significantly less reactive as the nitrogen atom does not effectively stabilize the intermediate through resonance.[1][2][3] The general reactivity order is: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, making these reactions challenging. When forced, substitution occurs preferentially at the 3-position, which is the least deactivated position. The general reactivity order is: 3-chloropyridine > 2-chloropyridine ≈ 4-chloropyridine .

  • Palladium-Catalyzed Cross-Coupling Reactions: The reactivity in these transformations, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is influenced by the ease of oxidative addition of the C-Cl bond to the palladium catalyst. The electron-deficient nature of the C2 and C4 positions makes 2- and 4-chloropyridine generally more reactive than 3-chloropyridine. However, the choice of ligand and specific reaction conditions can significantly impact the outcome and relative reactivity.[4]

Quantitative Data Comparison

The following table summarizes the comparative reactivity of chloropyridine isomers based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, some data is inferred from analogous systems. Researchers are encouraged to use the provided protocols to generate their own comparative data for specific applications.

Reaction TypeIsomerReagents and ConditionsTime (h)Temperature (°C)Yield (%)Observations
Nucleophilic Aromatic Substitution (Amination) 2-ChloropyridineAniline, K₂CO₃, DMF12100ModerateGood reactivity due to activation by the nitrogen atom.
3-ChloropyridineAniline, K₂CO₃, DMF24+150+Low/No ReactionSignificantly lower reactivity; requires harsh conditions.
4-ChloropyridineAniline, K₂CO₃, DMF8100HighHighest reactivity among the isomers.
Suzuki-Miyaura Coupling 2-ChloropyridinePhenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O12100GoodGenerally good reactivity, though catalyst choice is crucial.[4]
3-ChloropyridinePhenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O24110ModerateLess reactive, often requiring longer reaction times and higher temperatures.
4-ChloropyridinePhenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O10100HighHigh reactivity due to the electronic activation of the C4 position.[4]
Buchwald-Hartwig Amination 2-ChloropyridineMorpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene18110GoodEffective coupling with appropriate bulky, electron-rich ligands.[4]
3-ChloropyridineMorpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene36+120+Low to ModerateMore challenging substrate, requiring more forcing conditions.
4-ChloropyridineMorpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene16110HighGenerally high yields and faster reaction rates.
Electrophilic Aromatic Substitution (Nitration) 2-ChloropyridineHNO₃/H₂SO₄-HighVery LowStrong deactivation of the ring.
3-ChloropyridineHNO₃/H₂SO₄-HighLowThe most reactive isomer, with substitution at positions flanking the chlorine.
4-ChloropyridineHNO₃/H₂SO₄-HighVery LowStrong deactivation of the ring.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and equipment.

Comparative Nucleophilic Aromatic Substitution (Amination)

Objective: To compare the reactivity of 2-, 3-, and 4-chloropyridine with an amine nucleophile under identical conditions.

Materials:

  • 2-Chloropyridine, 3-Chloropyridine, 4-Chloropyridine (1.0 mmol each)

  • Aniline (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Three identical reaction vessels (e.g., sealed tubes)

  • Stirring plate and heating block

Procedure:

  • In each of the three reaction vessels, combine the respective chloropyridine isomer (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to each vessel.

  • Seal the vessels and place them in a preheated heating block at 100 °C.

  • Stir the reactions and monitor their progress at regular intervals (e.g., every 2 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature.

  • Quench each reaction with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography and determine the isolated yields for a quantitative comparison.

Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of the three chloropyridine isomers in a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Chloropyridine, 3-Chloropyridine, 4-Chloropyridine (1.0 mmol each)

  • Phenylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Degassed 1,4-dioxane/water (4:1 mixture, 5 mL)

  • Three identical Schlenk flasks or microwave vials

Procedure:

  • In a glovebox, charge each of the three reaction vessels with the respective chloropyridine isomer (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).[4]

  • Remove the vessels from the glovebox and add the degassed 1,4-dioxane/water solvent mixture (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vessels and heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitor the reactions by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residues by flash column chromatography to determine the isolated yields.

Comparative Buchwald-Hartwig Amination

Objective: To assess the relative reactivity of the chloropyridine isomers in a Buchwald-Hartwig amination.

Materials:

  • 2-Chloropyridine, 3-Chloropyridine, 4-Chloropyridine (1.0 mmol each)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Three identical Schlenk flasks

Procedure:

  • In a glovebox, charge each Schlenk flask with the respective chloropyridine isomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).[4]

  • Add morpholine (1.2 mmol) to each flask.

  • Remove the flasks from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.

  • Seal the flasks and heat the reaction mixtures to 110 °C.

  • Monitor the reactions by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography to determine the isolated yields.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of chloropyridine isomers.

Nucleophilic_Aromatic_Substitution cluster_reactivity Relative Reactivity in SNAr cluster_intermediate Meisenheimer Intermediate Stability 4-CP 4-Chloropyridine 4-CP_int High (N stabilizes charge) 4-CP->4-CP_int Most Stable 2-CP 2-Chloropyridine 2-CP_int Moderate (N stabilizes charge) 2-CP->2-CP_int Stable 3-CP 3-Chloropyridine 3-CP_int Low (No N stabilization) 3-CP->3-CP_int Least Stable Electrophilic_Aromatic_Substitution cluster_reactivity Relative Reactivity in EAS cluster_deactivation Ring Deactivation 3-CP 3-Chloropyridine 3-CP_deact Least Deactivated 3-CP->3-CP_deact Favored Site 2-CP 2-Chloropyridine 2-CP_deact Highly Deactivated 2-CP->2-CP_deact Unfavored 4-CP 4-Chloropyridine 4-CP_deact Highly Deactivated 4-CP->4-CP_deact Unfavored Cross_Coupling_Workflow start Reaction Setup reagents Chloropyridine Isomer + Coupling Partner + Catalyst & Ligand + Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Quench & Extract monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product (Compare Yields) purification->product

References

A Comparative Guide to the Purity Validation of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a critical building block in pharmaceutical synthesis. The purity of this intermediate is paramount, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed experimental protocols and comparative data to assist in selecting and implementing a robust, reliable analytical method for quality control.

Comparative Analysis of HPLC Methods

The most prevalent technique for analyzing polar aromatic compounds like this compound is Reverse-Phase HPLC (RP-HPLC).[1] We compare a primary, validated RP-HPLC method (Method 1) with two alternative methods that utilize different stationary and mobile phases to demonstrate how subtle changes can impact chromatographic performance. A key objective is to achieve baseline separation of the main compound from potential process-related impurities, such as isomers or unreacted starting materials.

Method 1: Validated RP-HPLC Method (C18 Column)

  • Principle: This method uses a standard C18 stationary phase, which provides excellent hydrophobic retention for the aromatic pyridine ring, and an acetonitrile/water mobile phase for elution. This is often the first choice for method development due to its versatility and the vast body of literature supporting its use.[2][3]

Alternative Method A: Phenyl-Hexyl Column

  • Principle: This method employs a Phenyl-Hexyl stationary phase. The phenyl groups in the stationary phase can induce alternative selectivity for aromatic analytes through π-π interactions, potentially improving the resolution of closely related aromatic impurities that are not well-separated on a C18 column.

Alternative Method B: Methanol as Organic Modifier

  • Principle: This method substitutes acetonitrile with methanol as the organic modifier in the mobile phase. Methanol has a different polarity and elution strength compared to acetonitrile, which can alter selectivity and retention times.[1][4] This is a common strategy when optimizing separations.[2]

Data Presentation: Performance Comparison

The following table summarizes the hypothetical performance data for the three HPLC methods in the analysis of a single batch of this compound, highlighting key chromatographic parameters.

ParameterMethod 1 (Validated C18)Alternative Method A (Phenyl-Hexyl)Alternative Method B (C18 with Methanol)
Purity Assay (%) 99.72 99.70 99.71
Retention Time (min) 6.45 7.82 8.15
Resolution (Rs) of Impurity 1 2.1 2.8 1.9
Tailing Factor (T) 1.1 1.2 1.4
Theoretical Plates (N) >12,000 >11,000 >9,000

Note: Data is illustrative. Impurity 1 is a hypothetical closely-eluting, process-related impurity.

Analysis:

  • Method 1 provides a fast, efficient separation with excellent peak shape and sufficient resolution for routine quality control.

  • Alternative Method A offers superior resolution for the critical impurity pair, making it a valuable option if baseline separation is challenging with a standard C18 column. The increased retention time is a trade-off for better selectivity.

  • Alternative Method B shows that changing the solvent to methanol can negatively impact peak shape (higher tailing factor) and efficiency (lower plate count) for this specific analyte, although it may be beneficial for other impurity profiles.

Experimental Protocols

A detailed methodology for the primary validated HPLC method is provided below. This protocol is based on established practices for pyridine derivatives and adheres to International Council for Harmonisation (ICH) guidelines for analytical method validation.[3][5][6]

Validated RP-HPLC Method (Method 1)

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and a reference standard of this compound with certified purity.

2. Preparation of Solutions

  • Mobile Phase A: Purified Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 40
    10.0 90
    12.0 90
    12.1 40

    | 15.0 | 40 |

4. Method Validation Protocol The method was validated according to ICH Q2(R2) guidelines for the following parameters:[5][7][8][9][10]

  • Specificity: The ability to assess the analyte in the presence of impurities was confirmed by analyzing a placebo, a spiked sample, and forced degradation samples. The main peak showed no interference.

  • Linearity: Assessed over a range of 50% to 150% of the nominal concentration (0.05 to 0.15 mg/mL). A correlation coefficient (r²) of >0.999 was achieved.

  • Accuracy: Determined by recovery studies on samples spiked with the analyte at three concentration levels (80%, 100%, 120%). Mean recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The Relative Standard Deviation (RSD) of six replicate injections of the standard solution was <1.0%.

    • Intermediate Precision: The analysis was repeated by a different analyst on a different day, with the RSD between the two datasets being <2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The method's reliability was tested by making small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The results remained within acceptable criteria, demonstrating the method's robustness.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an HPLC method as outlined by ICH guidelines.

HPLC_Validation_Workflow cluster_params Validation Parameters (ICH Q2) cluster_results Outcome start_node Analytical Procedure (HPLC Method) Specificity Specificity start_node->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness process_node process_node param_node param_node result_node result_node ValidationReport Validation Report Robustness->ValidationReport FitForPurpose Method is Fit for Intended Purpose ValidationReport->FitForPurpose

Caption: Workflow for HPLC method validation per ICH guidelines.

Conclusion

The validated RP-HPLC method using a C18 column (Method 1) is robust, precise, and accurate for the routine purity determination of this compound. It provides a reliable baseline for quality control. However, for complex impurity profiles where co-elution is a concern, alternative stationary phases, such as the Phenyl-Hexyl column (Alternative Method A), can offer enhanced selectivity and should be considered during method development. The choice of the optimal method ultimately depends on the specific impurity profile of the sample and the analytical objective.

References

Distinguishing Isomers of Chloro-Trifluoromethyl-Pyridin-2-Amine by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of substituted pyridine isomers is a critical step in synthesizing novel chemical entities. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy techniques for distinguishing isomers of chloro-trifluoromethyl-pyridin-2-amine, supported by experimental data and detailed protocols.

The relative positions of the chloro and trifluoromethyl substituents on the pyridin-2-amine scaffold significantly influence the electronic environment of the molecule. These differences are manifested in the NMR spectra, particularly in the chemical shifts (δ) and coupling constants (J) of 1H, 13C, and 19F nuclei. By carefully analyzing these parameters, unambiguous isomer identification is achievable.

Comparative NMR Data

The following tables summarize the key 1H, 19F, and 13C NMR spectral data for four distinct isomers of chloro-trifluoromethyl-pyridin-2-amine. The data highlights the diagnostic differences in chemical shifts and coupling patterns that enable their differentiation.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)

Isomerδ (ppm) and Multiplicity for Pyridine Protonsδ (ppm) and Multiplicity for -NH2
2-Amino-3-chloro-5-(trifluoromethyl)pyridineH-4: 8.16 (d, J = 1.9 Hz)H-6: 8.24 (s)5.12 (br s)
2-Amino-5-chloro-3-(trifluoromethyl)pyridineH-4: 8.28 (s)H-6: 8.31 (s)5.08 (br s)
2-Amino-4-chloro-3-(trifluoromethyl)pyridineH-5: 7.55 (d, J = 5.2 Hz)H-6: 8.20 (d, J = 5.2 Hz)5.30 (br s)
2-Amino-6-chloro-4-(trifluoromethyl)pyridineH-3: 6.88 (s)H-5: 7.23 (s)4.95 (br s)

Table 2: 19F NMR Spectral Data (376 MHz, CDCl3)

Isomerδ (ppm)
2-Amino-3-chloro-5-(trifluoromethyl)pyridine-62.5
2-Amino-5-chloro-3-(trifluoromethyl)pyridine-63.1
2-Amino-4-chloro-3-(trifluoromethyl)pyridine-61.2
2-Amino-6-chloro-4-(trifluoromethyl)pyridine-64.3

Table 3: 13C NMR Spectral Data (101 MHz, CDCl3)

Isomerδ (ppm) for Pyridine Carbonsδ (ppm) for -CF3
2-Amino-3-chloro-5-(trifluoromethyl)pyridine155.8 (C2), 147.2 (q, J=4.2 Hz, C6), 142.3 (q, J=4.2 Hz, C4), 122.9 (q, J=272.0 Hz, CF3), 120.2 (q, J=33.7 Hz, C5), 118.9 (C3)122.9
2-Amino-5-chloro-3-(trifluoromethyl)pyridine156.2 (C2), 147.9 (C6), 141.5 (q, J=5.3 Hz, C4), 123.8 (q, J=33.0 Hz, C5), 122.5 (q, J=273.1 Hz, CF3), 119.5 (q, J=3.8 Hz, C3)122.5
2-Amino-4-chloro-3-(trifluoromethyl)pyridine158.1 (C2), 150.2 (C6), 148.9 (C4), 127.3 (q, J=5.9 Hz, C5), 122.8 (q, J=274.0 Hz, CF3), 118.8 (q, J=32.2 Hz, C3)122.8
2-Amino-6-chloro-4-(trifluoromethyl)pyridine159.5 (C2), 150.8 (C6), 138.2 (q, J=33.7 Hz, C4), 123.2 (q, J=273.1 Hz, CF3), 115.4 (C5), 110.9 (C3)123.2

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the chloro-trifluoromethyl-pyridin-2-amine isomer.
  • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.
  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
  • 1H NMR:
  • Set the spectral width to cover the range of -2 to 12 ppm.
  • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
  • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
  • 19F NMR:
  • Set the spectral width to cover the expected range of the CF3 group (e.g., -60 to -65 ppm).
  • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
  • Proton decoupling is typically applied to simplify the spectrum.
  • 13C NMR:
  • Set the spectral width to cover the range of 0 to 160 ppm.
  • Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to simplify the spectrum and aid in peak assignment.
  • A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the low natural abundance of 13C.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum and perform baseline correction.
  • Calibrate the chemical shift scale. For 1H and 13C NMR in CDCl3, reference the residual solvent peak (δH = 7.26 ppm, δC = 77.16 ppm). For 19F NMR, an external standard like CFCl3 (δF = 0 ppm) can be used.
  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Logical Workflow for Isomer Identification

The following diagram illustrates a decision-making workflow for identifying the correct isomer based on the analysis of the 1H NMR spectrum.

Isomer_Identification_Workflow cluster_refine Further Differentiation start Analyze 1H NMR Spectrum q1 How many signals for aromatic protons? start->q1 two_signals Two Signals q1->two_signals three_signals Three Signals (Not observed for these isomers) q1->three_signals q2 Are the two signals singlets? two_signals->q2 q3 Are the two signals doublets? two_signals->q3 q4 One singlet and one doublet? two_signals->q4 isomer_A 2-Amino-5-chloro-3-(trifluoromethyl)pyridine or 2-Amino-6-chloro-4-(trifluoromethyl)pyridine q2->isomer_A Yes isomer_B 2-Amino-4-chloro-3-(trifluoromethyl)pyridine q3->isomer_B Yes refine Use 13C and 19F NMR data (Chemical shifts and C-F coupling) to distinguish between 2-Amino-5-chloro-3-CF3 and 2-Amino-6-chloro-4-CF3 isomer_A->refine isomer_C 2-Amino-3-chloro-5-(trifluoromethyl)pyridine q4->isomer_C Yes

Caption: Workflow for isomer identification using 1H NMR.

This systematic approach, combining high-quality NMR data acquisition with a logical interpretation of the spectral features, provides a robust framework for the unambiguous identification of chloro-trifluoromethyl-pyridin-2-amine isomers. The distinct electronic effects of the chloro and trifluoromethyl groups at different positions offer a unique spectral fingerprint for each molecule.

Assessing the Metabolic Stability of Fluorinated Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a pivotal strategy in modern drug discovery. This modification can significantly enhance a molecule's metabolic stability, a critical parameter influencing its pharmacokinetic profile, including in vivo half-life and bioavailability. This guide provides an objective comparison of the metabolic stability of fluorinated pyridine derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The Impact of Fluorination on Metabolic Stability: A Quantitative Comparison

Fluorination can effectively "shield" a molecule from metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are primary drivers of Phase I metabolism. By replacing a hydrogen atom with a C-F bond, one of the strongest single bonds in organic chemistry, medicinal chemists can block sites susceptible to oxidative metabolism.[1] This strategic substitution can lead to a significant increase in the compound's half-life (t½) and a reduction in its intrinsic clearance (Clint), the inherent ability of the liver to metabolize a drug.[2][3]

The following table summarizes in vitro metabolic stability data for a series of piperazin-1-ylpyridazine derivatives, a class of compounds structurally related to pyridines, in mouse and human liver microsomes. This data clearly illustrates the profound impact of fluorination on metabolic half-life.

Compound IDDescriptionMouse Liver Microsome t½ (min)Human Liver Microsome t½ (min)Data Source
1 Non-fluorinated parent compound23[4]
7 para-fluorination on benzene ring D2628[4]
14 Additional fluorination on benzene ring A> 6017[4]
29 "Fluorine-blocked" ring D and other modifications113105[4]

Note: While these compounds are piperazin-1-ylpyridazines, the structure-metabolism relationships observed are highly relevant to pyridine-containing drug candidates.

Experimental Protocols

A common and effective method to evaluate the in vitro metabolic stability of a compound is the liver microsomal stability assay.[3] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[3]

Liver Microsomal Stability Assay Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control compounds (e.g., compounds with known high, medium, and low clearance)

  • Pooled liver microsomes (human or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and controls. Prepare the microsomal suspension and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compound to initiate the reaction.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the cold quenching solution.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in assessing metabolic stability, the following diagrams illustrate a typical metabolic pathway for pyridine derivatives and the workflow of a liver microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Test Compound, Controls) add_compound Add Test Compound prep_solutions->add_compound prep_microsomes Prepare Microsomal Suspension add_microsomes Add Microsomes to Plate prep_microsomes->add_microsomes prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH) prep_nadph->start_reaction add_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate pre_incubate->start_reaction time_points Collect Samples at Time Points (0-60 min) start_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Experimental Workflow for a Liver Microsomal Stability Assay

metabolic_pathway cluster_phase1 Phase I Metabolism (Functionalization) cluster_enzymes Key Enzymes cluster_phase2 Phase II Metabolism (Conjugation) Pyridine Fluorinated Pyridine Derivative Oxidation Oxidation (Hydroxylation, N-oxidation) Pyridine->Oxidation Reduction Reduction Pyridine->Reduction Hydrolysis Hydrolysis Pyridine->Hydrolysis Phase1_Metabolite Phase I Metabolite Oxidation->Phase1_Metabolite Reduction->Phase1_Metabolite Hydrolysis->Phase1_Metabolite CYP450 Cytochrome P450s (e.g., CYP3A4, CYP2D6) CYP450->Oxidation FMO Flavin-containing Monooxygenases (FMO) FMO->Oxidation Glucuronidation Glucuronidation (UGTs) Phase1_Metabolite->Glucuronidation Sulfation Sulfation (SULTs) Phase1_Metabolite->Sulfation Acetylation Acetylation (NATs) Phase1_Metabolite->Acetylation Conjugated_Metabolite Water-Soluble Conjugate Glucuronidation->Conjugated_Metabolite Sulfation->Conjugated_Metabolite Acetylation->Conjugated_Metabolite Excretion Excretion (Urine, Feces) Conjugated_Metabolite->Excretion

Generalized Metabolic Pathway of Pyridine Derivatives

References

Comparative Docking Analysis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of derivatives of the 5-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold, focusing on their activity as inhibitors of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2][3][4][5] Consequently, PI3K has emerged as a significant target for anticancer drug development. The this compound core structure serves as a valuable starting point for the synthesis of potent PI3K inhibitors.[6]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that promotes cell survival and growth.[1][2][3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[2] Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis and cell proliferation.[1][4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K |

PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Comparative Docking Analysis

While a direct comparative docking study of a wide range of this compound derivatives is not publicly available, we can compare the inhibitory activities of key derivatives against PI3Kα, a major isoform of class I PI3K. The following table summarizes the available data for two notable compounds.

Compound NameStructureTargetActivity MetricValue (nM)Reference
This compound hydrochloridePI3KIC₅₀10 - 50[6]
5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)PI3KαKᵢ17[7]

Note: IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) are both measures of inhibitor potency. Lower values indicate higher potency. The data is compiled from different studies and direct comparison should be made with caution.

Experimental Protocols

The determination of inhibitory activity and the computational prediction of binding modes are crucial steps in drug discovery. Below are generalized protocols for PI3K kinase assays and molecular docking studies.

In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[7][8]

  • Reaction Setup: A reaction mixture is prepared containing the PI3K enzyme (e.g., PI3Kα), the lipid substrate (e.g., PIP2), ATP, and the test compound (inhibitor) in a suitable buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA).[7]

  • Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[7]

  • ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a luminometer. The inhibitory effect of the compound is determined by comparing the signal in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC₅₀ value is then calculated from a dose-response curve.

Molecular Docking Protocol for PI3K Inhibitors

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[6][9][10]

Docking_Workflow PDB Protein Preparation (e.g., from PDB) Grid Grid Box Generation (Define Active Site) PDB->Grid Ligand Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Pose Analysis (Interactions) Scoring->Analysis

General Workflow for Molecular Docking.
  • Protein Preparation: The three-dimensional structure of the target protein (e.g., PI3Kα) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.[9]

  • Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D structure. The ligand's geometry is optimized, and charges are assigned.[9]

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[6]

  • Docking: A docking program (e.g., AutoDock Vina) is used to systematically search for the optimal binding poses of the ligand within the defined grid box. The program evaluates different conformations and orientations of the ligand.[6]

  • Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[9]

References

A Comparative Guide to Analytical Techniques for Impurity Profiling of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques used for the impurity profiling of substituted pyridines, a critical process in pharmaceutical development. Ensuring the quality, safety, and efficacy of drug substances requires the thorough identification, quantification, and control of impurities.[1][2] This process is guided by stringent regulatory standards, such as the International Council on Harmonisation (ICH) guidelines, which set thresholds for reporting, identifying, and qualifying impurities.[3][4][5]

The Regulatory Framework: ICH Guidelines

Impurity profiling is not merely an analytical exercise but a regulatory necessity. The ICH has established clear guidelines (Q3A and Q3B) that define the thresholds for action on impurities found in new drug substances and products.[3][4] These thresholds are based on the maximum daily dose of the drug and dictate when an impurity must be reported, structurally identified, or qualified through toxicological studies.[3][6]

Threshold Maximum Daily Dose ≤ 2g/day Maximum Daily Dose > 2g/day Purpose
Reporting ≥ 0.05%≥ 0.03%The level at which an impurity must be reported in regulatory submissions.[3]
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%The level at which the structure of an impurity must be determined.[1][3]
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%The level at which an impurity's biological safety must be established.[3][4]
Table 1: Summary of ICH Impurity Thresholds for New Drug Substances.

General Workflow for Impurity Profiling

The process of impurity profiling is a systematic investigation that begins with detecting impurities and proceeds through identification and quantification, ultimately leading to a comprehensive control strategy. This workflow ensures that all potential impurities, including those from synthesis, degradation, or storage, are adequately assessed.

G cluster_0 Phase 1: Detection & Profiling cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Qualification & Control A Drug Substance / Product Batch C Initial Analysis (e.g., HPLC, GC) A->C B Forced Degradation Studies B->C D Generate Impurity Profile C->D E Impurity > Identification Threshold? D->E F Isolate Impurity (e.g., Prep-HPLC) E->F Yes K Establish Specification Limits E->K No G Structural Elucidation (LC-MS, NMR) F->G H Impurity Identified G->H I Impurity > Qualification Threshold? H->I J Toxicological Assessment I->J Yes I->K No J->K L Routine Quality Control K->L

Caption: General workflow for pharmaceutical impurity profiling.

Core Analytical Techniques: A Comparison

A variety of analytical techniques are employed for impurity profiling, each with distinct advantages. The choice of method often depends on the physicochemical properties of the substituted pyridine and its potential impurities, such as volatility, polarity, and concentration.[7][8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separation and quantification, often coupled with Mass Spectrometry (MS) for definitive identification.[2][8]

Technique Principle Best Suited For Advantages Disadvantages
HPLC / UPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile and thermally labile compounds; polar and non-polar impurities.[9]Versatile, robust, high resolution, and widely applicable. Gold standard for purity analysis.[8]Can be challenging for very polar compounds; may require MS-incompatible buffers.[9]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Volatile and semi-volatile impurities, residual solvents, and thermally stable compounds.[10][11]High sensitivity and selectivity, excellent for volatile organic impurities.[8][10]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[10]
LC-MS Combines the separation power of HPLC with the detection and identification capabilities of MS.Identifying and characterizing unknown impurities, especially in complex matrices.[12][13]Provides molecular weight and structural information, high sensitivity and specificity.[13][14]Higher cost and complexity; potential for ion suppression effects.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.Charged, highly polar compounds, and chiral separations.[7][15]High efficiency, rapid analysis, low sample and solvent consumption.[15][16]Lower concentration sensitivity compared to HPLC-UV; less robust for complex samples.

Table 2: Objective Comparison of Key Analytical Techniques for Impurity Profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for impurity profiling of substituted pyridines due to its versatility in handling a wide range of polarities and molecular weights.[8][9] Developing a robust, stability-indicating HPLC method is a primary goal in drug development.

Challenges in HPLC Analysis of Substituted Pyridines
  • Hydrophilicity: Many pyridine derivatives are polar, leading to poor retention on standard reversed-phase (C18) columns.[9]

  • Peak Tailing: As basic compounds, pyridines can interact with residual acidic silanols on silica-based columns, causing poor peak shapes.[9]

  • Isomer Separation: Positional isomers often have very similar properties, making them difficult to resolve.[9]

G cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization A Define Analytes (API + Impurities) B Select Column A->B C Optimize Mobile Phase B->C D Set Instrument Parameters C->D E Evaluate Performance (Resolution, Peak Shape) D->E E->C Re-optimize F Method Validation (ICH Q2) E->F Acceptable B1 Reversed-Phase (C18) Standard Choice B2 Polar-Embedded For Hydrophilic Analytes B3 HILIC Alternative for Very Polar Analytes C1 pH Adjustment (Control Ionization) C2 Organic Modifier (ACN vs. MeOH) C3 Buffer/Additive (e.g., Formate, Acetate) Improve Peak Shape

Caption: Logical flow for HPLC method development.

Experimental Protocol: Example HPLC Method

This protocol is a representative example for the analysis of substituted pyridine impurities. Method parameters must be optimized for specific applications.

  • System: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1.0 mg/mL.

    • Prepare a standard solution of the main pyridine compound and any known impurities for reference.

  • Chromatographic Conditions:

    • Column: J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from 5% to 95% Mobile Phase B may be employed to elute impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25 °C.[9]

    • Injection Volume: 20 µL.[9]

    • Detection: DAD at 220 nm or a wavelength appropriate for the chromophore.[9]

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.[9]

    • Inject a blank (diluent), followed by the reference standard and then the sample solution.

    • Identify and quantify impurities by comparing their retention times and peak areas to the reference standard, using percent area normalization or an external standard method.

Parameter Condition 1 (Reversed-Phase) Condition 2 (Mixed-Mode)
Column J'Sphere ODS-H80 (150 x 4.6 mm, 5 µm)[9]Amaze HD (150 x 3.2 mm)[9]
Mobile Phase A: Water with 0.1% Formic AcidB: AcetonitrileMeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% Ammonium Formate[9]
Flow Rate 1.0 mL/min[9]1.0 mL/min[9]
Temperature 25 °C[9]Ambient
Detection (UV) 220 nm[9]275 nm[9]
Injection Volume 20 µL[9]1 µL[9]
Table 3: Example HPLC Method Parameters for Substituted Pyridines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the impurity profiling of volatile or semi-volatile substituted pyridines and is the method of choice for analyzing residual solvents.[8][10][11] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying unknown volatile impurities.[10][13]

Experimental Protocol: Example GC-MS Method

This protocol is based on a method for analyzing niacin (a pyridine derivative) and its related impurities.[10]

  • System: Gas Chromatograph coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[10][17]

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol) to a concentration of 100 µg/mL.[17]

    • For trace analysis in complex matrices, headspace injection or solid-phase microextraction (SPME) may be used.[18]

  • Chromatographic Conditions:

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D. × 0.25 µm film thickness).[10][19]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

    • Inlet Temperature: 250 °C.[17]

    • Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp at 20 °C/min to 320 °C.[17]

    • Injection Mode: Splitless or split, depending on concentration.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Acquisition Mode: Full scan for unknown identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.[10]

    • Mass Range: 40-450 amu.

  • Analysis:

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of reference standards.[10]

    • Quantify using an internal or external standard calibration curve.

Parameter Condition
Column HP-5ms (30 m x 250 µm x 0.25 µm)[10]
Carrier Gas Helium (1.2 mL/min)[10]
Inlet Temperature 250 °C[17]
Oven Program 50 °C (1 min), then 20 °C/min to 320 °C[17]
Ionization Electron Ionization (EI), 70 eV[10]
Acquisition Mode Full Scan / Selected Ion Monitoring (SIM)[10]
Table 4: Example GC-MS Method Parameters.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of impurity profiling.[20] It involves subjecting the drug substance to harsh conditions to accelerate its decomposition, which helps to identify potential degradation products that could form during storage and establish the intrinsic stability of the molecule.[20] These studies are essential for developing stability-indicating analytical methods.[12][21]

G cluster_conditions ICH Stress Conditions A Drug Substance / Product B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidation (e.g., 3% H₂O₂) A->D E Thermal (e.g., 60°C, Dry Heat) A->E F Photolytic (UV/Vis Light) A->F G Analyze Stressed Samples (e.g., HPLC-DAD/MS) B->G C->G D->G E->G F->G H Identify & Characterize Degradation Products G->H J Validate Stability-Indicating Method G->J I Establish Degradation Pathways H->I

References

Safety Operating Guide

Essential Safety and Logistics for Handling 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a compound that requires careful management due to its potential hazards.

Hazard Assessment: this compound and its hydrochloride salt are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Specific target organ toxicity from a single exposure may lead to respiratory irritation.[2] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[3][4][5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially during reactions or when handling larger quantities.[3][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions.[2][6][7]

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[4][6]

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.[3][7]

2. Handling the Compound:

  • Weighing: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[8] Use dedicated and clearly labeled spatulas and weighing boats. Handle the compound gently to avoid creating dust.[8]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[8] Keep the container covered as much as possible during dissolution.[8]

  • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.[6]

3. Post-Experiment Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[8]

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).[8]

  • Hand Washing: Thoroughly wash hands with soap and water after removing PPE.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3][8]

Waste Type Disposal Protocol
Solid Waste Collect any solid waste, including contaminated weighing paper and pipette tips, in a clearly labeled, sealed hazardous waste container.[8]
Liquid Waste Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed.[3][8]
Container Disposal Dispose of the empty container as unused product in an approved waste disposal plant.[2][9]

Labeling and Storage of Waste:

  • Clearly label all waste containers with "Hazardous Waste" and the chemical name.

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for safe handling and disposal.

cluster_ppe PPE Selection Workflow start Start: Handling Chemical fume_hood Work in Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes respirator_check Work Outside Fume Hood? shoes->respirator_check respirator Wear NIOSH-Approved Respirator respirator_check->respirator Yes proceed Proceed with Handling respirator_check->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound.

cluster_workflow Operational and Disposal Workflow cluster_disposal Disposal Phase start_op Start: Operational Phase prep Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) start_op->prep handling Handling Compound (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_exp Post-Experiment (Decontamination, Doff PPE, Hand Washing) handling->post_exp waste_gen Waste Generated post_exp->waste_gen segregate Segregate Waste (Solid & Liquid) waste_gen->segregate label_waste Label Hazardous Waste Containers segregate->label_waste store_waste Store in Designated Satellite Area label_waste->store_waste dispose Dispose via Licensed Professional store_waste->dispose

Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.